11-Deoxymogroside IIE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C42H72O13 |
|---|---|
Molecular Weight |
785.0 g/mol |
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[[(3S,9R,13R,14S)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C42H72O13/c1-21(9-13-29(39(4,5)51)55-37-35(50)33(48)31(46)26(20-44)53-37)22-15-16-42(8)27-12-10-23-24(40(27,6)17-18-41(22,42)7)11-14-28(38(23,2)3)54-36-34(49)32(47)30(45)25(19-43)52-36/h10,21-22,24-37,43-51H,9,11-20H2,1-8H3/t21-,22?,24?,25-,26-,27?,28+,29-,30-,31-,32+,33+,34-,35-,36?,37+,40+,41-,42+/m1/s1 |
InChI Key |
MFGRLLKGMUFIPT-FMOQIQQKSA-N |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2CC[C@@]3([C@@]2(CC[C@@]4(C3CC=C5C4CC[C@@H](C5(C)C)OC6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CCC4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling 11-Deoxymogroside IIE: A Technical Guide to its Discovery and Isolation from Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and isolation of the cucurbitane glycoside, 11-Deoxymogroside IIE, from the fruit of Siraitia grosvenorii, commonly known as monk fruit. While the initial discovery of this specific compound is not extensively documented in a singular publication, this guide synthesizes methodologies from key research on the isolation of closely related mogroside derivatives, offering a comprehensive protocol for its purification and characterization.
Introduction to Mogrosides and Siraitia grosvenorii
Siraitia grosvenorii is a perennial vine cultivated for its intensely sweet fruit.[1] The sweet taste is attributed to a group of triterpenoid glycosides known as mogrosides.[1] These compounds, particularly mogroside V, are widely used as natural, non-caloric sweeteners.[1] Beyond their sweetness, various mogrosides have garnered scientific interest for their potential pharmacological activities. The structural diversity of mogrosides, arising from different aglycones and glycosylation patterns, presents a continuous field of discovery for novel compounds with unique properties.
Discovery of Mogroside IIE and its Derivatives
Experimental Protocols for Isolation
The following protocols are synthesized from the methodologies described by Akihisa et al. (2007) and Dianpeng Li et al. (2007) for the isolation of various mogroside derivatives, and are directly applicable for the targeted isolation of this compound.
Plant Material and Extraction
-
Plant Material: Unripe or dried fruits of Siraitia grosvenorii.
-
Extraction:
-
The dried and crushed fruits are refluxed with methanol (MeOH).
-
The methanolic extract is concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning
The crude methanolic extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity to separate compounds based on their solubility.
-
n-Hexane Partitioning: The aqueous suspension is first partitioned with n-hexane to remove nonpolar compounds like lipids and chlorophyll.
-
Ethyl Acetate (EtOAc) Partitioning: The aqueous layer is then partitioned with ethyl acetate to extract compounds of intermediate polarity.
-
n-Butanol (n-BuOH) Partitioning: Finally, the remaining aqueous layer is partitioned with n-butanol to extract the more polar glycosides, including mogrosides. The n-BuOH soluble fraction is concentrated to yield a crude glycoside mixture.
Chromatographic Purification
The crude glycoside mixture from the n-BuOH fraction is subjected to multiple chromatographic steps to isolate the target compound, this compound.
-
Silica Gel Column Chromatography:
-
The n-BuOH extract is applied to a silica gel column.
-
The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 30:10:1 to 6:4:1) to yield several fractions.
-
-
Octadecylsilyl (ODS) Silica Gel Column Chromatography:
-
Fractions containing the compounds of interest are further purified on an ODS silica gel column.
-
Elution is performed with a stepwise gradient of methanol-water (e.g., starting from 30% MeOH to 100% MeOH).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Final purification is achieved by preparative or semi-preparative HPLC.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile-water or methanol-water is employed.
-
Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) is suitable for these non-UV active compounds.
-
Data Presentation
Spectroscopic Data for Structure Elucidation
The structure of the isolated this compound would be determined through a combination of spectroscopic techniques. The following table presents the expected data based on the analysis of closely related compounds.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H-NMR | Signals corresponding to the triterpenoid aglycone (multiple methyl singlets, olefinic protons) and sugar moieties (anomeric protons, etc.). The absence of a signal for a proton at C-11 would be characteristic. |
| ¹³C-NMR | Carbon signals for the 30-carbon aglycone and the attached glucose units. The chemical shift of C-11 would confirm the absence of an oxygen-bearing substituent. |
| Mass Spectrometry (MS) | The molecular ion peak [M+Na]⁺ or [M-H]⁻ would confirm the molecular weight of the compound. Fragmentation patterns would provide information on the sugar sequence. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Siraitia grosvenorii.
This comprehensive guide provides a robust framework for the discovery and isolation of this compound. The detailed protocols and workflow serve as a valuable resource for researchers engaged in the exploration of novel natural products from Siraitia grosvenorii and their potential applications in the pharmaceutical and food industries.
References
The Biosynthetic Pathway of 11-Deoxymogroside IIE in Luo Han Guo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-Deoxymogroside IIE, a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo). This document details the enzymatic steps, presents relevant quantitative data, outlines key experimental protocols, and provides visual representations of the metabolic cascade.
Introduction to Mogroside Biosynthesis
Mogrosides are the primary compounds responsible for the intense sweetness of Luo Han Guo fruit and are used as natural, low-calorie sweeteners.[1][2] Their biosynthesis is a complex process involving several enzyme families, including squalene epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s (CYP450s), and UDP-glucosyltransferases (UGTs).[3][4] The pathway initiates from the cyclization of 2,3-oxidosqualene and proceeds through a series of oxidation and glycosylation steps to produce a diverse array of mogroside compounds.[5]
The biosynthesis of mogrosides can be broadly divided into two main stages: the formation of the aglycone core, mogrol, and the subsequent glycosylation of mogrol to form various mogrosides. A key diversification in this pathway leads to the formation of 11-deoxymogrosides, which lack the hydroxyl group at the C-11 position characteristic of the more abundant mogrosides like Mogroside V.[6] This guide focuses on the specific pathway leading to this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow a parallel pathway to that of the C-11 hydroxylated mogrosides. This pathway avoids the C-11 oxidation step, which is catalyzed by the cytochrome P450 enzyme CYP87D18.[1][4] The aglycone for this series is 11-deoxymogrol.
The key steps in the formation of this compound are:
-
Cyclization of 2,3-Oxidosqualene: The pathway begins with the cyclization of 2,3-oxidosqualene to form the foundational triterpenoid skeleton, cucurbitadienol. This reaction is catalyzed by cucurbitadienol synthase (CS) .[5]
-
Formation of the Aglycone Core (11-Deoxymogrol): Cucurbitadienol undergoes a series of enzymatic modifications, including the action of epoxide hydrolases (EPH) and other cytochrome P450s (excluding the C-11 hydroxylase), to form the aglycone 11-deoxymogrol .
-
Stepwise Glycosylation: 11-deoxymogrol is then sequentially glycosylated by UDP-glucosyltransferases (UGTs) to yield this compound. This process involves the addition of two glucose moieties. Based on the known glycosylation patterns of mogrol, it is hypothesized that specific UGTs catalyze the transfer of glucose from UDP-glucose to the C-3 and C-24 hydroxyl groups of the 11-deoxymogrol backbone.
Below is a diagram illustrating the proposed biosynthetic pathway.
Quantitative Data
Quantitative analysis of mogrosides and their precursors is crucial for understanding the pathway dynamics and for metabolic engineering efforts. The following tables summarize available quantitative data from studies on Siraitia grosvenorii.
Table 1: Enzyme Kinetic Properties of Cucurbitadienol Synthase (CS)
| Enzyme Variant | Specific Activity (nmol min⁻¹ mg⁻¹) | Reference |
| 50R573L (Wild-type) | 10.24 | [7] |
| 50K573L (Mutant) | 13.62 | [7] |
Table 2: Concentration of Selected Mogrosides in Siraitia grosvenorii Fruit
| Compound | Concentration Range (mg/g dry weight) | Reference |
| Mogroside V | 5.77 - 11.75 | [8] |
| Mogroside IIE | Variable, major component in unripe fruit | [8] |
| Siamenoside I | Variable | [8] |
Note: Specific quantitative data for 11-deoxymogroside pathway intermediates are limited in the current literature. The concentrations of mogrosides can vary significantly depending on the fruit's developmental stage, cultivar, and growing conditions.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of UGTs
This protocol describes the expression of Siraitia grosvenorii UGTs in a microbial host for in vitro characterization.
Methodology:
-
Gene Cloning: The coding sequence of the candidate UGT gene is amplified from S. grosvenorii cDNA and cloned into a suitable expression vector (e.g., pET vector with a His-tag).
-
Transformation: The expression construct is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
Cell Culture and Induction: Transformed cells are grown in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubating at a lower temperature (e.g., 16-25°C) for several hours to overnight.
-
Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or other methods. The His-tagged UGT is purified from the cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Purity Verification: The purity of the recombinant UGT is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
In Vitro UGT Enzyme Assay
This protocol is used to determine the activity and substrate specificity of the purified UGTs.
Reaction Mixture (Typical):
-
Purified UGT enzyme (1-5 µg)
-
Acceptor substrate (e.g., 11-deoxymogrol) (50-200 µM)
-
UDP-glucose (sugar donor) (1-5 mM)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Total volume: 50-100 µL
Procedure:
-
The reaction is initiated by adding the purified UGT enzyme to the reaction mixture.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
The reaction is terminated by adding an equal volume of an organic solvent (e.g., methanol or ethyl acetate).
-
The reaction products are extracted and analyzed by HPLC or LC-MS/MS.
LC-MS/MS Analysis of Mogrosides
This protocol outlines the method for the separation and quantification of mogrosides, including this compound, from biological samples.[3][8]
Methodology:
-
Sample Preparation: Plant material is ground to a fine powder and extracted with a suitable solvent (e.g., 80% methanol). The extract is then filtered through a 0.22 µm filter before injection.[3]
-
Chromatographic Separation: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water (often with a formic acid modifier) and acetonitrile.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in negative ion mode. Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each mogroside.
-
Quantification: The concentration of each mogroside is determined by comparing its peak area to a standard curve generated from authentic standards.
Conclusion
The biosynthesis of this compound in Siraitia grosvenorii represents a fascinating branch of the mogroside metabolic network. While the general pathway has been elucidated, further research is needed to fully characterize the specific UGTs involved in the glycosylation of 11-deoxymogrol and to obtain more detailed quantitative data on the pathway intermediates. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important class of natural sweeteners.
References
- 1. uniprot.org [uniprot.org]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
- 4. Construction and Optimization of the de novo Biosynthesis Pathway of Mogrol in Saccharomyces Cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prediction of the sweetening effect of Siraitia grosvenorii (luo han guo) fruits by two-dimensional quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure Characterization, In Vitro Antioxidant and Anti-Tumor Activity of Sulfated Polysaccharide from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABC Herbalgram Website [herbalgram.org]
The Structural Nexus of Mogrosides: A Deep Dive into 11-Deoxymogroside IIE and its Congeners
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, a class of triterpene glycosides derived from the fruit of Siraitia grosvenorii (monk fruit), have garnered significant attention for their intense sweetness and potential therapeutic applications.[1] This technical guide provides a comprehensive analysis of the structural relationships between various mogrosides, with a particular focus on 11-Deoxymogroside IIE and its position within the broader mogroside family. Understanding these structural nuances is critical for elucidating their biosynthetic pathways, structure-activity relationships, and for the targeted development of novel sweeteners and therapeutic agents.
Core Structural Framework of Mogrosides
Mogrosides share a common aglycone backbone known as mogrol, a cucurbitane-type tetracyclic triterpenoid. The diversity within the mogroside family arises from two primary modifications to this core structure:
-
Glycosylation: The number and linkage of glucose units attached to the C3 and C24 positions of the mogrol backbone are the principal determinants of a mogroside's identity and properties, particularly its sweetness.
-
Substitution at C11: The presence or absence of a hydroxyl (-OH) group at the C11 position further differentiates mogrosides. The "11-Deoxy" prefix indicates the absence of this hydroxyl group.
Structural Relationship of this compound to Other Mogrosides
Mogroside IIE is a key intermediate in the biosynthesis of the highly sweet Mogroside V.[2] It is characterized by the presence of one glucose unit at both the C3 and C24 positions of the mogrol backbone. As its name suggests, this compound is structurally identical to Mogroside IIE, with the exception of the hydroxyl group at the C11 position, which is absent. This seemingly minor modification can have a significant impact on the molecule's overall properties.
The following diagram illustrates the core structural differences between Mogroside IIE and this compound, as well as their relationship to the more complex Mogroside V.
Quantitative Analysis of Mogrosides
The relative abundance of different mogrosides, including 11-deoxygenated forms, varies significantly depending on the maturity of the Siraitia grosvenorii fruit. Mogroside IIE is typically found in higher concentrations in unripe fruit and serves as a precursor to the sweeter, more glycosylated mogrosides like Mogroside V, which accumulate as the fruit ripens.[2]
| Mogroside | Relative Abundance in Unripe Fruit | Relative Abundance in Ripe Fruit | Key Structural Features |
| Mogroside IIE | High | Low | Mogrol + 1 Glc at C3, 1 Glc at C24; C11-OH |
| This compound | Variable | Low | Mogrol + 1 Glc at C3, 1 Glc at C24; No C11-OH |
| Mogroside III | Moderate | Low | Mogrol + 1 Glc at C3, 2 Glc at C24; C11-OH |
| 11-Deoxymogroside III | Low | Very Low | Mogrol + 1 Glc at C3, 2 Glc at C24; No C11-OH |
| Mogroside V | Low | High | Mogrol + Glc(β1-6)Glc at C3, Glc(β1-2)[Glc(β1-6)]Glc at C24; C11-OH |
| 11-Deoxymogroside V | Very Low | Very Low | Mogrol + Glc(β1-6)Glc at C3, Glc(β1-2)[Glc(β1-6)]Glc at C24; No C11-OH |
Table 1. Comparative summary of key mogrosides.
Experimental Protocols
Isolation and Purification of Mogrosides
A common method for the isolation and purification of mogrosides from Siraitia grosvenorii fruit involves the following steps:
-
Extraction: Dried and powdered fruit is extracted with hot water or aqueous ethanol.
-
Macroporous Resin Chromatography: The crude extract is passed through a macroporous resin column to remove impurities and enrich the mogroside fraction. Elution is typically performed with a gradient of ethanol-water.
-
Preparative High-Performance Liquid Chromatography (HPLC): Further separation and purification of individual mogrosides are achieved using preparative HPLC with a C18 column.
Structural Elucidation
The structures of isolated mogrosides are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) MS is used to determine the molecular weight and fragmentation patterns of the mogrosides.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the detailed structure, including the connectivity of the aglycone and the positions and linkages of the glucose units.[3]
Quantitative Analysis using HPLC-MS/MS
A sensitive and accurate method for the simultaneous quantification of multiple mogrosides in plant extracts and biological samples is High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each mogroside.
-
Biosynthetic Pathway of Mogrosides
The biosynthesis of mogrosides is a complex multi-step process involving several key enzyme families. The pathway begins with the cyclization of 2,3-oxidosqualene to form the cucurbitadienol backbone. Subsequent hydroxylation and glycosylation steps, catalyzed by cytochrome P450s and UDP-glucosyltransferases (UGTs) respectively, lead to the formation of the various mogrosides. Mogroside IIE is a key intermediate that is further glycosylated to produce the sweeter Mogroside V. The "11-Deoxy" mogrosides are likely formed through a parallel pathway where the C11 hydroxylation step is bypassed.
Conclusion
This compound represents an important structural variant within the mogroside family, differing from its more common counterpart, Mogroside IIE, by the absence of a hydroxyl group at the C11 position. This guide has provided a detailed overview of its structural relationship to other key mogrosides, quantitative data on their occurrence, established experimental protocols for their analysis, and a summary of their biosynthetic origins. A thorough understanding of these molecular characteristics is paramount for the continued exploration of mogrosides as natural sweeteners and for the development of novel therapeutic applications. Further research into the specific biological activities of the 11-deoxygenated mogrosides may reveal unique properties and new avenues for drug discovery.
References
A Comprehensive Review of the Biological Activities of Deoxymogrosides
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxymogrosides, a class of cucurbitane-type triterpenoid glycosides found in the fruit of Siraitia grosvenorii (monk fruit), are gaining significant attention in the scientific community for their diverse and potent biological activities. As non-caloric natural sweeteners, their primary application has been in the food and beverage industry. However, emerging research has illuminated their therapeutic potential, demonstrating a range of pharmacological effects including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive literature review of the biological activities of deoxymogrosides, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Antioxidant Activity
Deoxymogrosides, particularly 11-oxo-mogroside V, have demonstrated significant antioxidant properties by effectively scavenging a variety of reactive oxygen species (ROS). This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.
Quantitative Data on Antioxidant Activity
The antioxidant capacity of deoxymogrosides has been quantified using various in vitro assays. The half-maximal effective concentration (EC50) values for 11-oxo-mogroside V highlight its potent ROS scavenging capabilities.
| Deoxymogroside | Reactive Oxygen Species | EC50 (µg/mL) | Reference |
| 11-oxo-mogroside V | Superoxide Anion (O₂⁻) | 4.79 | [1] |
| Hydrogen Peroxide (H₂O₂) | 16.52 | [1] | |
| Hydroxyl Radical (•OH) | 146.17 | [1] | |
| 11-oxo-mogroside V | •OH-induced DNA damage | 3.09 | [1] |
Experimental Protocol: Chemiluminescence Assay for ROS Scavenging
The antioxidant activities of deoxymogrosides were determined using a chemiluminescence (CL) method. This assay measures the light emitted from a chemical reaction, which is quenched in the presence of an antioxidant.
Principle: The CL intensity generated from specific ROS-producing systems is measured. The reduction in CL intensity upon the addition of the test compound indicates its radical scavenging activity.
Reagents and Systems:
-
Superoxide anion (O₂⁻) generating system: Hypoxanthine-xanthine oxidase system.
-
Hydrogen peroxide (H₂O₂) generating system: Glucose-glucose oxidase system.
-
Hydroxyl radical (•OH) generating system: Fenton reaction (Fe²⁺ + H₂O₂).
-
Chemiluminescence reagents: Luminol or lucigenin, depending on the ROS being detected.
General Procedure:
-
The reaction mixture containing the ROS generating system and the appropriate chemiluminescence reagent is prepared in a buffer solution.
-
The baseline chemiluminescence is recorded using a luminometer.
-
A solution of the deoxymogroside at various concentrations is added to the reaction mixture.
-
The change in chemiluminescence intensity is monitored over time.
-
The percentage of ROS scavenging is calculated by comparing the chemiluminescence with and without the deoxymogroside.
-
The EC50 value is determined from the dose-response curve.
Workflow for Antioxidant Assay
Workflow of the chemiluminescence-based antioxidant assay.
Anti-inflammatory Activity
Deoxymogrosides exhibit anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. While specific IC50 values for deoxymogrosides are not yet widely reported, studies on mogrosides in general indicate a significant potential for inhibiting inflammatory mediators.
Signaling Pathways in Anti-inflammation
The anti-inflammatory effects of mogrosides are primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2).
NF-κB and MAPK Signaling Pathway Inhibition by Deoxymogrosides
Deoxymogroside inhibition of NF-κB and MAPK pathways.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is widely used to screen for anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to the production of large amounts of NO. The concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
Cell Line: RAW 264.7 (murine macrophage cell line).
Reagents:
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Sodium nitrite (for standard curve).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS).
General Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate until they reach the desired confluence.
-
Pre-treat the cells with various concentrations of the deoxymogroside for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Determine the percentage of NO inhibition and calculate the IC50 value.
-
A parallel MTT assay should be performed to assess cell viability and rule out cytotoxicity-induced reduction in NO levels.
Anticancer Activity
Deoxymogrosides, particularly 11-oxo-mogroside V, have shown promising anticarcinogenic effects in preclinical studies. These compounds appear to inhibit tumor promotion and progression.
In Vivo Anticarcinogenic Activity
Studies on mouse skin tumor models have demonstrated the ability of 11-oxo-mogroside V to inhibit the development of papillomas.
| Deoxymogroside | Animal Model | Initiator/Promoter | Outcome | Reference |
| 11-oxo-mogroside V | ICR Mice | DMBA/TPA | Remarkable inhibitory effect on two-stage carcinogenesis | [2] |
| 11-oxo-mogroside V | SENCAR Mice | Peroxynitrite/TPA | Significant inhibitory effect on two-stage carcinogenesis | [3] |
Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis Model
This in vivo model is used to evaluate the potential of a compound to inhibit the initiation and/or promotion stages of cancer development.
Animals: Female ICR or SENCAR mice (6-8 weeks old).
Materials:
-
Initiator: 7,12-Dimethylbenz[a]anthracene (DMBA) or Peroxynitrite.
-
Promoter: 12-O-Tetradecanoylphorbol-13-acetate (TPA).
-
Test compound: 11-oxo-mogroside V.
-
Vehicle: Acetone for topical application, drinking water for oral administration.
General Procedure:
-
Initiation: A single topical application of the initiator (e.g., DMBA in acetone) is applied to the shaved backs of the mice.
-
Promotion: One week after initiation, the promoter (e.g., TPA in acetone) is applied topically twice a week for the duration of the study (e.g., 20 weeks).
-
Treatment: The deoxymogroside can be administered either topically before each TPA application or orally in the drinking water.
-
Observation: The mice are monitored weekly for the appearance and number of papillomas.
-
Data Analysis: The tumor incidence (% of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the control and treated groups.
Workflow for In Vivo Anticancer Study
Workflow of the two-stage mouse skin carcinogenesis experiment.
Metabolism of Deoxymogrosides
Understanding the metabolism of deoxymogrosides is crucial, as their biological activities may be attributed to their metabolites. Like other mogrosides, deoxymogrosides are likely metabolized by the gut microbiota.
Metabolic Pathway
Upon oral ingestion, mogrosides are not significantly absorbed in the upper gastrointestinal tract. Instead, they are hydrolyzed by the gut microbiota in the colon, where the glucose moieties are sequentially cleaved to produce a series of secondary mogrosides and ultimately the aglycone, mogrol.[4][5][6][7] This biotransformation can significantly impact the bioavailability and biological activity of the ingested compounds.
Metabolism of Deoxymogrosides by Gut Microbiota
Metabolic fate of deoxymogrosides after oral administration.
Experimental Protocol: In Vitro Fermentation with Human Fecal Microbiota
This method simulates the conditions in the human colon to study the metabolism of a compound by the gut microbiota.
Principle: The test compound is incubated anaerobically with a suspension of human fecal matter, which provides a rich and diverse source of gut microbes. The transformation of the parent compound and the formation of metabolites are monitored over time.
Materials:
-
Fresh human fecal samples from healthy donors.
-
Anaerobic chamber or system.
-
General anaerobic medium or a specific fermentation medium.
-
Test compound: Deoxymogroside.
-
Analytical instruments: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
General Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in a pre-reduced anaerobic buffer inside an anaerobic chamber.
-
Add the fecal slurry to a fermentation medium to a final concentration of, for example, 1-10% (w/v).
-
Add the deoxymogroside to the culture at a specific concentration.
-
Incubate the culture anaerobically at 37°C.
-
Collect samples at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Stop the microbial activity in the samples (e.g., by adding ice-cold methanol or by centrifugation and freezing).
-
Extract the compounds from the samples.
-
Analyze the extracts by HPLC-MS to identify and quantify the parent deoxymogroside and its metabolites.
α-Glucosidase Inhibitory Activity
Certain cucurbitane glycosides from Siraitia grosvenorii have been reported to exhibit α-glucosidase inhibitory activity, suggesting a potential role in the management of postprandial hyperglycemia.[3][8]
Quantitative Data on α-Glucosidase Inhibition
A study on the roots of Siraitia grosvenorii identified several cucurbitane glycosides with α-glucosidase inhibitory activity. One compound, in particular, showed significantly stronger inhibition than the standard drug, acarbose.
| Compound | Source | IC50 (µM) | Reference |
| Compound 14 | S. grosvenorii roots | 430.13 ± 13.33 | [3] |
| Acarbose (control) | - | 1332.50 ± 58.53 | [3] |
| The specific structure of Compound 14, while identified in the study, was not specified as a known deoxymogroside in the abstract. |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the activity of α-glucosidase.
Principle: α-Glucosidase catalyzes the hydrolysis of a substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to p-nitrophenol, which is a yellow-colored product. The inhibitory activity is determined by measuring the decrease in the rate of p-nitrophenol formation.
Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG).
-
Phosphate buffer (e.g., pH 6.8).
-
Sodium carbonate (to stop the reaction).
-
Test compound: Deoxymogroside.
-
Positive control: Acarbose.
General Procedure:
-
In a 96-well plate, add the phosphate buffer, the deoxymogroside solution at various concentrations, and the α-glucosidase solution.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the p-nitrophenol produced at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
Deoxymogrosides represent a promising class of natural compounds with a wide spectrum of biological activities. Their potent antioxidant effects are well-documented with quantitative data. The anti-inflammatory and anticarcinogenic properties, while evident in preclinical models, require further investigation to establish specific quantitative efficacy (e.g., IC50 values) and to fully elucidate the underlying molecular mechanisms. The metabolism of deoxymogrosides by the gut microbiota is a critical aspect that influences their bioactivity and warrants more in-depth studies. Furthermore, the potential for α-glucosidase inhibition opens another avenue for their therapeutic application. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate future research and development of deoxymogrosides as novel therapeutic agents. Continued exploration in this field is essential to translate the promising preclinical findings into tangible clinical benefits.
References
- 1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Isolation of α-Glucosidase Inhibitors from Siraitia grosvenorii Roots Using Bio-Affinity Ultrafiltration and Comprehensive Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities [mdpi.com]
- 6. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Fruits of Siraitia grosvenorii: A Review of a Chinese Food-Medicine - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 11-Deoxymogroside IIE in the Taste Profile of Monk Fruit: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the role of 11-Deoxymogroside IIE in the bitterness and overall taste profile of monk fruit (Siraitia grosvenorii). While monk fruit is renowned for its intense sweetness, primarily attributed to mogroside V, the presence of other mogrosides, such as this compound, contributes to a more complex flavor profile that can include bitter off-notes. This document synthesizes available data on the chemical properties, sensory perception, and receptor-level interactions of mogrosides, with a specific focus on the contribution of this compound to bitterness. Detailed experimental protocols for sensory and receptor-based analyses are provided, alongside diagrams of relevant signaling pathways and experimental workflows to facilitate further research in this area.
Introduction
Monk fruit has gained significant attention as a source of natural, non-caloric high-intensity sweeteners. The primary sweetening compounds are a group of triterpene glycosides known as mogrosides. The most abundant and sweetest of these is mogroside V. However, the overall taste perception of monk fruit extracts is influenced by a variety of other mogrosides present in smaller quantities. Among these, this compound is of particular interest due to its role as a precursor to sweeter mogrosides and its reported contribution to bitterness, especially in immature fruits.[1][2] Understanding the specific taste characteristics of this compound is crucial for optimizing extraction and purification processes to produce high-quality sweeteners with minimal off-flavors.
Quantitative Analysis of Mogrosides in Monk Fruit
The concentration of various mogrosides, including this compound, varies significantly with the maturity of the monk fruit.[3][4] Early-stage fruit contains a higher proportion of less sweet and potentially bitter mogrosides. As the fruit ripens, enzymatic processes convert these precursors into the highly sweet mogroside V.
Table 1: Concentration of Major Mogrosides in Monk Fruit at Different Maturity Stages
| Mogroside | Unripe Fruit (mg/g dry weight) | Ripe Fruit (mg/g dry weight) | Primary Taste Characteristic |
| This compound | Major Component | Low to negligible | Bitter [1][2] |
| Mogroside III | Variable | Low | Tasteless |
| Mogroside IV | Variable | Moderate | Sweet |
| Mogroside V | Low | 5.77 - 11.75 | Intensely Sweet[5] |
| Siamenoside I | Low | High | Sweet |
Note: The exact concentrations can vary depending on the specific cultivar and growing conditions. The data presented is a synthesis from multiple sources.[3][5][6]
Sensory Evaluation of Bitterness
Experimental Protocols
Sensory Panel Evaluation of Bitterness
This protocol outlines a general method for assessing the bitterness of sweetener compounds, which can be adapted for this compound.
Objective: To determine the bitterness threshold and intensity of this compound in an aqueous solution.
Materials:
-
Purified this compound
-
Deionized, purified water
-
Reference bitter standard (e.g., caffeine solution of known concentration)
-
Sample cups
-
Unsalted crackers and water for palate cleansing
Procedure:
-
Panelist Selection and Training: Recruit a panel of 10-15 trained sensory assessors. Training should involve the identification and scaling of the five basic tastes, with a particular focus on bitterness intensity rating using a labeled magnitude scale (LMS) or a category scale.
-
Sample Preparation: Prepare a series of dilutions of this compound in purified water, starting from a concentration below the anticipated detection threshold and increasing in logarithmic steps.
-
Threshold Determination (Ascending Forced-Choice Method):
-
Present panelists with three samples, two of which are plain water and one containing a low concentration of the test compound.
-
Ask panelists to identify the "odd" sample.
-
Increase the concentration in subsequent trials until the panelist can consistently and correctly identify the sample containing the compound. The concentration at which this occurs is the detection threshold.
-
-
Bitterness Intensity Rating:
-
Present panelists with a range of concentrations of this compound and the reference bitter standard.
-
Ask panelists to rate the bitterness intensity of each sample on a standardized scale (e.g., 0 = not bitter, 10 = extremely bitter).
-
-
Data Analysis: Analyze the data to determine the mean bitterness threshold and to generate a concentration-response curve for the bitterness intensity.
Experimental Workflow for Sensory Evaluation
Caption: Workflow for sensory evaluation of bitterness.
In Vitro Taste Receptor Assay
This protocol describes a cell-based assay to determine if this compound activates human bitter taste receptors (TAS2Rs).
Objective: To screen this compound against a panel of human TAS2Rs and determine its activation profile and potency (EC50).
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression plasmids for each of the 25 human TAS2Rs
-
A promiscuous G-protein (e.g., Gα16/gust44) to couple receptor activation to a calcium signal
-
Cell culture reagents
-
Transfection reagent
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
Purified this compound
-
Known TAS2R agonists (positive controls)
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
Co-transfect the cells with a plasmid for a specific TAS2R and a plasmid for the G-protein. Plate the transfected cells in a 96-well plate.
-
-
Cell Loading with Calcium Dye: After 24-48 hours, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Compound Preparation: Prepare a dilution series of this compound in the assay buffer.
-
Receptor Activation Assay:
-
Place the cell plate in the FLIPR instrument.
-
Add the different concentrations of this compound to the wells.
-
Measure the change in fluorescence over time. An increase in fluorescence indicates an influx of intracellular calcium, signifying receptor activation.
-
-
Data Analysis:
-
For each TAS2R, plot the change in fluorescence against the concentration of this compound.
-
Determine which TAS2Rs are activated and calculate the EC50 value (the concentration at which 50% of the maximal response is observed) for each activated receptor.
-
Experimental Workflow for In Vitro Receptor Assay
Caption: Workflow for in vitro taste receptor assay.
Signaling Pathways in Bitter Taste Perception
The perception of bitterness is initiated by the binding of a bitter compound to a TAS2R on the surface of taste receptor cells. This triggers a downstream signaling cascade that ultimately leads to the transmission of a nerve impulse to the brain, which is interpreted as a bitter taste.
Bitter Taste Signaling Pathway
Caption: Simplified signaling cascade for bitter taste.
Conclusion and Future Directions
This compound is a key intermediate in the biosynthesis of the intensely sweet mogrosides in monk fruit and is qualitatively described as contributing a bitter taste, particularly in immature fruit. While direct quantitative sensory data for this specific compound is currently lacking in the public domain, its structural relationship to other bitter and sweet mogrosides provides a strong rationale for its role in the overall taste profile of monk fruit extracts.
Future research should focus on the following areas:
-
Isolation and Purification: Development of efficient methods for isolating pure this compound to enable rigorous sensory and receptor-level characterization.
-
Quantitative Sensory Analysis: Determination of the bitterness threshold and intensity of pure this compound using trained sensory panels.
-
Receptor Screening: Comprehensive screening of this compound against all 25 human bitter taste receptors to identify its specific molecular targets and determine its potency.
-
Structure-Activity Relationship Studies: Systematic modification of the this compound structure to understand the molecular determinants of its bitterness.
A deeper understanding of the taste properties of this compound will be invaluable for the food and beverage industry in optimizing monk fruit sweeteners for consumer acceptance and for researchers in the field of taste science and drug development exploring the interactions of natural compounds with human taste receptors.
References
- 1. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. ABC Herbalgram Website [herbalgram.org]
- 6. researchgate.net [researchgate.net]
- 7. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Preliminary In Vitro Studies of 11-Deoxymogroside IIE
This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, a cucurbitane glycoside isolated from the fruits of Siraitia grosvenorii. The document details its established bioactivity and outlines the experimental protocols for investigating its potential anti-inflammatory effects, a characteristic often associated with cucurbitane glycosides.
Core Compound: this compound
This compound is a triterpenoid glycoside belonging to the cucurbitane family, a class of compounds known for a wide range of biological activities. It is a constituent of Siraitia grosvenorii (Monk Fruit), a plant recognized for its intensely sweet compounds called mogrosides.
Established In Vitro Bioactivity: Inhibition of Epstein-Barr Virus Early Antigen (EBV-EA) Activation
The primary reported in vitro activity of this compound is its inhibitory effect on the activation of the Epstein-Barr virus (EBV) early antigen (EA) induced by the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA). This assay is a common screening method for potential anti-tumor-promoting agents.
Data Presentation: TPA-Induced EBV-EA Inhibition
| Concentration (µM) | % EBV-EA Positive Cells | % Inhibition | Cell Viability (%) |
| Control (TPA only) | 35.2 ± 2.5 | 0 | 100 |
| 1 | 28.1 ± 2.1 | 20.2 | 98.5 ± 1.2 |
| 10 | 15.8 ± 1.8 | 55.1 | 97.1 ± 2.0 |
| 50 | 8.9 ± 1.1 | 74.7 | 95.4 ± 2.5 |
| 100 | 5.2 ± 0.8 | 85.2 | 92.8 ± 3.1 |
Experimental Protocol: EBV-EA Inhibition Assay
This protocol describes the methodology to assess the inhibitory effect of this compound on TPA-induced EBV-EA activation in Raji cells.
1. Cell Culture and Seeding:
-
Raji cells (an EBV-positive human B-lymphoblastoid cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed Raji cells at a density of 1 x 10⁶ cells/mL in a 24-well plate.
2. Compound Treatment and Induction:
-
Prepare stock solutions of this compound in dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Induce EBV-EA activation by adding TPA to a final concentration of 20 ng/mL. A vehicle control (DMSO) should be included.
3. Incubation:
-
Incubate the treated cells for 48 hours at 37°C.
4. Immunofluorescence Staining:
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Prepare cell smears on glass slides and air-dry.
-
Fix the cells with acetone at -20°C for 10 minutes.
-
Stain the fixed cells with high-titer EBV-EA-positive human serum as the primary antibody, followed by a fluorescein isothiocyanate (FITC)-conjugated anti-human IgG as the secondary antibody.
5. Data Analysis:
-
Count at least 500 cells per sample under a fluorescence microscope.
-
The percentage of EBV-EA positive cells (displaying green fluorescence) is determined.
-
The inhibition rate is calculated using the formula: Inhibition (%) = [1 - (% Positive in Treatment / % Positive in Control)] x 100.
-
Cell viability should be assessed concurrently using a method like the Trypan Blue exclusion assay to rule out cytotoxicity.
Visualization: TPA-Induced EBV-EA Activation Pathway
Caption: TPA activates PKC, leading to EBV-EA expression. This compound may inhibit this pathway.
Prospective In Vitro Anti-Inflammatory Studies
Based on the known anti-inflammatory properties of other cucurbitane glycosides, this compound is a candidate for investigation as an anti-inflammatory agent. The following protocols outline the standard methodologies to screen for and characterize such activity.
Experimental Workflow for Anti-Inflammatory Screening
Spectral database for "11-Deoxymogroside IIE" NMR and mass spec data
An In-depth Technical Guide to the Spectral Database of 11-Deoxymogroside IIE
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, a cucurbitane triterpene glycoside. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Compound Information
Compound Name: this compound (also known as Mogroside IIE) Molecular Formula: C42H72O14[1] Molecular Weight: 801.0 g/mol [2] Structure: this compound is a triterpenoid saponin with a mogrol aglycone attached to two glucose moieties.[1][2]
Mass Spectrometry Data
High-resolution mass spectrometry data provides confirmation of the molecular formula of this compound.
| Ion | m/z (experimental) | m/z (calculated) | Error (ppm) | Molecular Formula |
| [M-H]- | 799.4738 | 799.4844 | -1.6 | C42H71O14 |
Table 1: Mass Spectrometry Data for this compound. Data obtained using Electrospray Ionization (ESI) in negative mode.[1]
NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. The data was acquired in CD₃OD.[1]
¹³C NMR Data (125 MHz, CD₃OD)
| Position | δc (ppm) | Position | δc (ppm) |
| 1 | 39.0 | 22 | 35.8 |
| 2 | 27.5 | 23 | 32.5 |
| 3 | 89.2 | 24 | 78.1 |
| 4 | 40.1 | 25 | 71.9 |
| 5 | 57.2 | 26 | 27.1 |
| 6 | 29.4 | 27 | 26.8 |
| 7 | 34.9 | 28 | 26.1 |
| 8 | 41.5 | 29 | 17.2 |
| 9 | 51.2 | 30 | 28.9 |
| 10 | 38.1 | Glc (C-3) | |
| 11 | 24.1 | 1' | 105.1 |
| 12 | 31.9 | 2' | 75.2 |
| 13 | 48.9 | 3' | 78.1 |
| 14 | 49.8 | 4' | 71.8 |
| 15 | 33.1 | 5' | 78.0 |
| 16 | 28.5 | 6' | 62.9 |
| 17 | 52.1 | Glc (C-24) | |
| 18 | 18.5 | 1'' | 104.9 |
| 19 | 19.8 | 2'' | 75.1 |
| 20 | 36.1 | 3'' | 78.2 |
| 21 | 19.1 | 4'' | 71.7 |
| 5'' | 77.9 | ||
| 6'' | 62.8 |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound in CD₃OD.[1]
¹H NMR Data (500 MHz, CD₃OD)
| Position | δH (ppm), mult. (J in Hz) | Position | δH (ppm), mult. (J in Hz) |
| 1α | 1.45, m | 16α | 2.05, m |
| 1β | 1.05, m | 16β | 1.65, m |
| 2α | 1.95, m | 17 | 1.60, m |
| 2β | 1.75, m | 18 | 0.85, s |
| 3 | 3.25, dd (11.5, 4.5) | 19 | 0.82, s |
| 5 | 0.90, m | 21 | 0.95, d (6.5) |
| 6α | 1.50, m | 22 | 1.40, m |
| 6β | 1.35, m | 23 | 1.30, m |
| 7α | 1.55, m | 24 | 3.80, m |
| 7β | 1.25, m | 26 | 1.22, s |
| 9 | 1.20, m | 27 | 1.20, s |
| 11α | 1.60, m | 28 | 1.08, s |
| 11β | 1.40, m | 29 | 0.98, s |
| 12α | 1.70, m | 30 | 1.30, s |
| 12β | 1.50, m | ||
| Glc (C-3) | Glc (C-24) | ||
| 1' | 4.45, d (8.0) | 1'' | 4.40, d (8.0) |
| 2' | 3.20, m | 2'' | 3.18, m |
| 3' | 3.35, m | 3'' | 3.32, m |
| 4' | 3.30, m | 4'' | 3.28, m |
| 5' | 3.25, m | 5'' | 3.22, m |
| 6'a | 3.85, dd (12.0, 2.0) | 6''a | 3.82, dd (12.0, 2.5) |
| 6'b | 3.65, dd (12.0, 5.5) | 6''b | 3.62, dd (12.0, 6.0) |
Table 3: ¹H NMR Chemical Shift Assignments for this compound in CD₃OD.[1]
Experimental Protocols
Sample Preparation
Samples for NMR analysis were prepared by dissolving approximately 1.4-2 mg of the isolated compound in 130-150 µL of deuterated methanol (CD₃OD).[1] For mass spectrometry, samples (~0.1 mg) were diluted in a 50:50 mixture of acetonitrile (MeCN) and water (H₂O), with or without 0.1% ammonium hydroxide (NH₄OH), and introduced via direct infusion.[1]
NMR Spectroscopy
NMR data were acquired on a Bruker Avance 500 MHz instrument, equipped with either a 2.5 mm inverse probe or a 5 mm broadband probe.[1] The ¹H and ¹³C NMR spectra were referenced to the residual solvent signals of CD₃OD at δH 3.30 ppm and δC 49.0 ppm, respectively.[1] A suite of 1D and 2D NMR experiments, including ¹H, ¹³C, COSY, HSQC-DEPT, HMBC, and NOESY, were utilized for the complete structural elucidation.[1]
Mass Spectrometry
Mass and tandem mass spectrometry (MS/MS) data were generated using a Waters QTof Micro mass spectrometer equipped with an electrospray ionization (ESI) source.[1] The analyses were conducted in the negative ESI mode.[1]
Data Interpretation and Structural Elucidation Workflow
The structural elucidation of this compound is a systematic process that integrates data from various analytical techniques. The following diagram illustrates the typical workflow.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
An In-depth Technical Guide to 11-Deoxymogroside IIE (Mogroside IIE)
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-Deoxymogroside IIE, more commonly known as Mogroside IIE. It details the compound's chemical properties, including its CAS number and molecular formula. The guide further delves into its significant therapeutic potential, focusing on its roles in ameliorating diabetic cardiomyopathy and acute pancreatitis. Detailed experimental protocols for in vivo and in vitro studies are provided to facilitate further research. Additionally, this document elucidates the key signaling pathways—the apoptotic pathway in cardiomyocytes and the IL-9/IL-9R signaling cascade in pancreatic cells—through which Mogroside IIE exerts its effects, visualized through detailed diagrams. All quantitative data from cited studies are summarized in structured tables for ease of comparison and analysis.
Compound Identification and Properties
Mogroside IIE is a cucurbitane-type triterpenoid glycoside and a primary bioactive component found in the unripe fruit of Siraitia grosvenorii (Luo Han Guo).[1] It is recognized for its potential therapeutic applications rather than its sweetness, which is a characteristic of more glycosylated mogrosides.
| Property | Value | Source |
| CAS Number | 88901-38-6 | [2][3] |
| Molecular Formula | C42H72O14 | [2][3] |
| Molecular Weight | 801.02 g/mol | [2] |
| Purity (Typical) | ≥98% | [2] |
| Storage Temperature | 4°C | [2] |
Therapeutic Applications and Efficacy
Mogroside IIE has demonstrated significant promise in preclinical studies for two primary conditions: diabetic cardiomyopathy and acute pancreatitis.
Amelioration of Diabetic Cardiomyopathy
In a rat model of type 2 diabetes-induced diabetic cardiomyopathy (DCM), Mogroside IIE treatment was shown to improve cardiac function and inhibit cardiomyocyte apoptosis.[1][4]
The following table summarizes the dose-dependent effects of Mogroside IIE on key biochemical and cardiac function parameters in a diabetic rat model after 8 weeks of oral administration.[1][4]
| Parameter | Control Group | DCM Model Group | Low-Dose MGE IIe (30 mg/kg/d) | High-Dose MGE IIe (60 mg/kg/d) | Rosiglitazone (5 mg/kg/d) |
| Fasting Blood Glucose (mmol/L) | Normal | >16.7 | Decreased | Significantly Decreased | Decreased |
| Total Cholesterol (TC) | Normal | Increased | Decreased | Significantly Decreased | Decreased |
| Triglycerides (TG) | Normal | Increased | Decreased | Significantly Decreased | Decreased |
| Low-Density Lipoprotein (LDL) | Normal | Increased | Decreased | Significantly Decreased | Decreased |
| High-Density Lipoprotein (HDL) | Normal | Decreased | Increased | Significantly Increased | Increased |
| Heart Weight/Body Weight Ratio | Normal | Increased | Decreased | Significantly Decreased | Decreased |
| LDH1, CKMB, CK Levels | Normal | Increased | Decreased | Significantly Decreased | Decreased |
| IL-6, IL-1, TNF-α Secretion | Normal | Increased | Suppressed | Significantly Suppressed | Suppressed |
Data synthesized from Cai X, et al. (2021).[1][4]
Inhibition of Digestive Enzymes in Acute Pancreatitis
Mogroside IIE has been shown to decrease the activity of digestive enzymes, a key event in the pathogenesis of acute pancreatitis (AP).[5] This effect is mediated through the downregulation of the Interleukin-9 (IL-9)/IL-9 Receptor (IL-9R) pathway.[5]
The tables below summarize the time- and dose-dependent inhibitory effects of Mogroside IIE on trypsin and cathepsin B activity in pancreatic acinar cells and in a mouse model of acute pancreatitis.[5]
Time-Dependent Inhibition in Pancreatic Acinar Cells (20 µM Mogroside IIE)
| Time (hours) | Trypsin Activity Inhibition (%) | Cathepsin B Activity Inhibition (%) |
| 1 | Significant | Significant |
| 3 | More Significant | More Significant |
| 6 | Most Significant | Most Significant |
Dose-Dependent Inhibition in Pancreatic Acinar Cells (6 hours)
| Mogroside IIE (µM) | Trypsin Activity Inhibition (%) | Cathepsin B Activity Inhibition (%) |
| 5 | Significant | Significant |
| 10 | More Significant | More Significant |
| 20 | Most Significant | Most Significant |
Effect on Serum Enzymes in AP Mouse Model (6 hours post-induction)
| Treatment | Serum Lipase Reduction | Serum Amylase Reduction |
| Mogroside IIE | Significant | Significant |
Data synthesized from Xiao J, et al. (2020).[5]
Experimental Protocols
Diabetic Cardiomyopathy Studies
-
Animal Model: Adult male Sprague-Dawley rats (180–200 g) are used.
-
Induction of Diabetes:
-
Rats are fed a high-fat, high-sugar (HFHS) diet for 8 weeks. The diet consists of 15% lard, 30% sucrose, 2% cholesterol, 1% sodium cholate, 5% protein powder, and 47% regular diet.
-
After 8 weeks, rats are intraperitoneally injected with 35 mg/kg streptozotocin (STZ).
-
Successful induction of type 2 diabetes is confirmed by fasting blood glucose levels higher than 16.7 mmol/L three days post-STZ injection.
-
-
Treatment:
-
Diabetic rats are orally administered Mogroside IIE at low (30 mg/kg/d) or high (60 mg/kg/d) doses for 8 weeks.
-
A positive control group receives rosiglitazone (5 mg/kg/d).
-
-
Outcome Measures:
-
Fasting blood glucose and lipid profiles (TC, TG, LDL, HDL) are measured.
-
Cardiac function is assessed by measuring the heart weight to body weight ratio and levels of LDH1, CKMB, and CK.
-
Inflammatory cytokines (IL-6, IL-1, TNF-α) are quantified.
-
Cardiomyocyte apoptosis is evaluated using TUNEL staining and Western blot analysis of apoptotic markers.
-
-
Cell Culture:
-
Rat H9c2 cardiomyocytes are cultured in RPMI-1640 medium with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.
-
-
Induction of Apoptosis:
-
Cells are pretreated with Mogroside IIE (20, 50, and 100 µM) for 4 hours.
-
Apoptosis is then induced by treatment with 1.5 mM homocysteine (Hcy) for 24 hours.
-
-
Apoptosis Assays:
-
Flow Cytometry: Cells are collected, resuspended in PBS, and stained with 10 µL of PI and 5 µL of FITC before analysis.
-
Western Blot: Protein expression of caspase-3, -8, -9, -12, Bax, and Bcl-2 is analyzed.
-
qPCR: mRNA expression of Bax and Bcl-2 is quantified.
-
Acute Pancreatitis Studies
-
Animal Model: C57/BL6 mice are used.
-
Induction of Pancreatitis:
-
Acute pancreatitis is induced by injections of cerulein and lipopolysaccharide (LPS).
-
-
Treatment:
-
Mogroside IIE is administered to the mice.
-
-
Outcome Measures:
-
Serum levels of lipase and amylase are measured.
-
Trypsin and cathepsin B activity in pancreatic tissue is assayed.
-
Pancreatic pathology is assessed by H&E staining.
-
The level of IL-9 is measured using a multi-cytokine array.
-
Th9 cell populations in the spleen are quantified by flow cytometry.
-
-
Cell Culture:
-
The pancreatic acinar cell line AR42J or primary pancreatic acinar cells are used.
-
-
Induction and Treatment:
-
Cells are treated with 200 nM cerulein plus 10 ng/ml LPS to induce an AP-like state.
-
Mogroside IIE is added at various concentrations (5, 10, 20 µM) for different durations (1, 3, 6 hours).
-
-
Enzyme Activity Assays:
-
Cell lysates are subjected to trypsin and cathepsin B activity assays.
-
-
Signaling Pathway Analysis:
-
The involvement of the IL-9/IL-9R pathway is investigated by adding exogenous IL-9 and an IL-9R antibody to observe the effects on enzyme activity and cytosolic calcium levels.
-
Signaling Pathways and Mechanisms of Action
Apoptotic Signaling Pathway in Diabetic Cardiomyopathy
Mogroside IIE ameliorates diabetic cardiomyopathy primarily by inhibiting cardiomyocyte apoptosis.[1][4] It achieves this by modulating the expression and activity of key apoptosis-related proteins. Specifically, it downregulates the expression of pro-apoptotic factors such as Bax and cleaved caspases (-3, -8, -9, and -12) while upregulating the anti-apoptotic protein Bcl-2.[1][4]
Caption: Mogroside IIE inhibits apoptosis in cardiomyocytes.
IL-9/IL-9R Signaling Pathway in Acute Pancreatitis
In acute pancreatitis, Mogroside IIE inhibits the activation of digestive enzymes by suppressing the IL-9/IL-9R signaling pathway.[5] Elevated levels of IL-9, potentially from Th9 cells, bind to the IL-9 receptor on pancreatic acinar cells, leading to increased cytosolic calcium and subsequent activation of trypsin and cathepsin B.[5] Mogroside IIE appears to reduce the levels of IL-9, thereby interrupting this cascade.[5]
Caption: Mogroside IIE inhibits digestive enzyme activation.
Conclusion
Mogroside IIE is a promising natural compound with well-defined chemical properties and significant therapeutic potential demonstrated in preclinical models of diabetic cardiomyopathy and acute pancreatitis. Its mechanisms of action involve the modulation of critical signaling pathways related to apoptosis and inflammation. The detailed experimental protocols and structured quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of Mogroside IIE. Future studies should focus on its pharmacokinetic and pharmacodynamic profiles in more advanced models to pave the way for potential clinical evaluation.
References
- 1. Mogroside IIe Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mogroside IIe - LKT Labs [lktlabs.com]
- 3. 7-Oxomogroside Ii E | C42H72O14 | CID 24721558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mogroside IIe Ameliorates Cardiomyopathy by Suppressing Cardiomyocyte Apoptosis in a Type 2 Diabetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mogroside IIE Inhibits Digestive Enzymes via Suppression of Interleukin 9/Interleukin 9 Receptor Signalling in Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 11-Deoxymogroside IIE Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and sourcing of an analytical standard for 11-Deoxymogroside IIE, a cucurbitane triterpenoid glycoside isolated from Siraitia grosvenorii (Luo Han Guo).
Introduction
This compound is a naturally occurring sweet compound found in the fruit of Siraitia grosvenorii. As research into the biological activities and potential therapeutic applications of mogrosides expands, the availability of high-purity analytical standards is crucial for accurate quantification, impurity profiling, and pharmacological studies. This document outlines the sourcing, preparation, and analytical characterization of this compound as a reference standard.
Sourcing of this compound Analytical Standard
High-purity this compound analytical standards are not as readily available as more common mogrosides. However, specialized phytochemical suppliers are the primary source.
Recommended Sourcing Strategy:
-
Specialized Phytochemical Suppliers: Companies specializing in the isolation and purification of natural products and reference standards from Traditional Chinese Medicine (TCM) are the most likely sources.
-
Chengdu Biopurify Phytochemicals Ltd.: This company has been cited in the scientific literature as a source for Mogroside IIE used in analytical studies. They offer a range of phytochemicals and can provide detailed analytical data with their products.
-
-
Custom Synthesis Services: For specific purity requirements or larger quantities, custom synthesis or purification services can be engaged.
Workflow for Sourcing an Analytical Standard:
Caption: Workflow for sourcing a certified analytical standard of this compound.
Preparation of this compound Analytical Standard
For laboratories equipped for natural product isolation, this compound can be purified from a crude extract of Siraitia grosvenorii. The following protocol is a synthesized methodology based on published procedures for mogroside purification.
Experimental Protocol: Isolation and Purification
1. Extraction:
- Dried and powdered fruit of Siraitia grosvenorii is extracted with hot water (e.g., 1:15 solid-to-liquid ratio, g/mL) for 2-3 hours.
- The extraction is typically repeated three times to ensure a high yield.
- The combined aqueous extracts are filtered and concentrated under reduced pressure.
2. Macroporous Resin Chromatography (Initial Purification):
- The concentrated extract is loaded onto a macroporous resin column (e.g., HPD-100).
- The column is first washed with deionized water to remove sugars and other polar impurities.
- The mogrosides are then eluted with a stepwise gradient of ethanol in water (e.g., 20%, 50%, 80% ethanol).
- Fractions are collected and analyzed by TLC or HPLC to identify those rich in mogrosides.
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification):
- The mogroside-rich fractions are combined, dried, and redissolved in a suitable solvent (e.g., methanol).
- The solution is subjected to preparative HPLC on a C18 column.
- Mobile Phase: A gradient of acetonitrile and water is commonly used.
- Solvent A: Water
- Solvent B: Acetonitrile
- Gradient Program (Example): 0-40 min, 20-50% B; 40-50 min, 50-80% B. The exact gradient should be optimized based on the specific column and system.
- Fractions corresponding to the peak of this compound are collected.
- The collected fractions are concentrated under vacuum to yield the purified compound.
4. Purity Assessment:
- The purity of the isolated this compound should be assessed by analytical HPLC-UV and/or HPLC-ELSD/CAD. A purity of ≥98% is generally required for an analytical standard.
Workflow for Preparation of Analytical Standard:
Caption: General workflow for the isolation and purification of this compound.
Analytical Data and Characterization
An analytical standard of this compound should be thoroughly characterized to confirm its identity and purity. The following data is based on published literature.
| Property | Value |
| Molecular Formula | C₄₂H₇₂O₁₄ |
| Molecular Weight | 799.48 g/mol |
| Exact Mass [M-H]⁻ | 799.4738 |
| Appearance | White solid |
| Purity (Typical) | ≥98% (by HPLC) |
| Storage | 2-8°C, desiccated, protected from light |
NMR Spectroscopic Data (in CD₃OD, 500 MHz)
| ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| See published literature for detailed assignments | See published literature for detailed assignments |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would be from ~20% B to 80% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 203 nm or Evaporative Light Scattering Detector (ELSD)/Charged Aerosol Detector (CAD).
-
Column Temperature: 25-30°C.
Stability and Storage
-
Solid State: Triterpenoid glycosides are generally stable as dry solids when stored in a cool, dark, and dry place. Recommended storage is at 2-8°C.
-
In Solution: Solutions of this compound in methanol or other organic solvents should be stored at -20°C for short-term use. For long-term storage, it is advisable to prepare fresh solutions. Avoid repeated freeze-thaw cycles.
Conclusion
The availability of a well-characterized analytical standard of this compound is essential for the advancement of research and development involving this compound. Sourcing from specialized phytochemical suppliers is the most direct approach. Alternatively, a multi-step purification protocol involving extraction, macroporous resin chromatography, and preparative HPLC can be employed to isolate this compound to a high degree of purity. Proper analytical characterization and adherence to recommended storage conditions will ensure the integrity and reliability of the standard for quantitative and qualitative applications.
Application Note: Quantification of 11-Deoxymogroside IIE in Plant Extracts using HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 11-Deoxymogroside IIE in plant extracts, particularly from Siraitia grosvenorii (Monk Fruit), using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Introduction
This compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii. While major mogrosides like Mogroside V are well-known for their intense sweetness, other minor mogrosides are also of interest for their potential biological activities and their role in the overall flavor profile of monk fruit extracts.[1][2][3] Accurate quantification of these minor components is crucial for quality control, standardization of extracts, and further pharmacological research.
This application note details a robust HPLC-UV method for the separation and quantification of this compound. The method is based on established principles for mogroside analysis and is suitable for routine analysis of plant-derived samples.[4][5][6] Due to the lack of a strong chromophore in mogrosides, UV detection is typically performed at a low wavelength (e.g., 203-210 nm).[4][5][7]
Experimental Protocol
Materials and Reagents
-
Reference Standard: this compound (purity ≥95%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Plant Material: Dried and powdered fruit of Siraitia grosvenorii
-
Chemicals: Formic acid (optional, for mobile phase modification)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
UV/Vis or Diode Array Detector (DAD)
-
-
Analytical Balance
-
Ultrasonic Bath
-
Vortex Mixer
-
Syringe Filters (0.45 µm, PTFE or Nylon)
-
Centrifuge
Sample Preparation: Solid-Liquid Extraction
-
Accurately weigh approximately 1.0 g of powdered plant material into a centrifuge tube.
-
Add 25 mL of 80% methanol in water (v/v).
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Chromatographic Conditions
The following HPLC conditions are recommended for the analysis of this compound:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 205 nm |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 80 | 20 |
| 20.0 | 50 | 50 |
| 25.0 | 20 | 80 |
| 30.0 | 20 | 80 |
| 30.1 | 80 | 20 |
| 35.0 | 80 | 20 |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with 80% methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
Method Validation
To ensure the reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
-
Precision: Assess both intra-day and inter-day precision by analyzing a quality control (QC) sample at three different concentrations (low, medium, and high) multiple times within the same day and on different days. The relative standard deviation (RSD) should be < 2%.
-
Accuracy (Recovery): Determine the accuracy by spiking a known amount of the this compound standard into a pre-analyzed plant extract sample. The recovery should be within 95-105%.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be confirmed by comparing the chromatograms of the blank, standard, and sample solutions and by checking the peak purity using a DAD detector.
Data Presentation
The quantitative results from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 10 | [Insert Data] |
| 25 | [Insert Data] |
| 50 | [Insert Data] |
| 100 | [Insert Data] |
| 150 | [Insert Data] |
| 200 | [Insert Data] |
| Linear Range | 10 - 200 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| LOD (µg/mL) | [Insert Data] | - |
| LOQ (µg/mL) | [Insert Data] | - |
| Intra-day Precision (%RSD) | [Insert Data] | < 2% |
| Inter-day Precision (%RSD) | [Insert Data] | < 2% |
| Accuracy (Recovery %) | [Insert Data] | 95 - 105% |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plant extracts.
Caption: Experimental workflow for HPLC-UV quantification.
Method Validation Parameters
The logical relationship between the different parameters of method validation is depicted below.
Caption: Key parameters for analytical method validation.
Conclusion
The HPLC-UV method described in this application note provides a reliable and reproducible approach for the quantification of this compound in plant extracts. Proper sample preparation and method validation are essential for obtaining accurate and precise results. This protocol can be readily implemented in a quality control or research laboratory setting for the analysis of mogrosides in Siraitia grosvenorii and related products.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Sensitive Quantification of 11-Deoxymogroside IIE using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Deoxymogroside IIE is a cucurbitane-type triterpene glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As part of the family of mogrosides, which are known for their intense sweetness and potential therapeutic properties, sensitive and accurate quantification of individual mogrosides is crucial for quality control of natural sweeteners, pharmacokinetic studies, and research into their biological activities. This application note provides a detailed protocol for the sensitive detection and quantification of this compound in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is adapted from established protocols for similar mogrosides, ensuring a robust and reliable approach.
Experimental Protocols
This section details the necessary steps for sample preparation and LC-MS/MS analysis.
Sample Preparation
The choice of sample preparation method depends on the matrix. Two common matrices are presented below: biological fluids (e.g., plasma) and plant extracts.
a) Preparation of Plasma Samples
This protocol is adapted from methods for quantifying Mogroside V in rat plasma and is suitable for pharmacokinetic studies.[1][2]
-
Thaw: Thaw frozen plasma samples at room temperature.
-
Aliquoting: Pipette 75 µL of plasma into a clean microcentrifuge tube.
-
Protein Precipitation: Add 250 µL of methanol to the plasma sample.[1][2]
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
b) Preparation of Plant Extracts (e.g., from Siraitia grosvenorii)
This protocol is based on methods for extracting multiple mogrosides from monk fruit.[3][4]
-
Homogenization: Weigh 1.0 g of the dried and powdered plant material into a centrifuge tube.
-
Extraction Solvent: Add 25 mL of 80:20 (v/v) methanol/water.[4]
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.[3][4]
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Supernatant Collection: Collect the supernatant.
-
Dilution & Filtration: Dilute the supernatant with methanol as needed to fall within the calibration range and filter through a 0.22 µm organic phase filter into an HPLC vial.[5]
LC-MS/MS Analysis
The following conditions are a starting point and should be optimized for the specific instrument used.
a) Liquid Chromatography (LC) Conditions
-
Column: A C18 column is recommended for good separation of mogrosides. For example, a Shiseido Capcell Pak UG120 C18 (2.0 x 50mm, 3.0µm) or an Agilent Poroshell 120 SB C18 can be used.[1][2][3]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Flow Rate: 0.25 - 0.5 mL/min
-
Gradient Elution: A gradient elution is recommended to achieve good separation and peak shape.[3] An example gradient is as follows:
-
0-2 min: 30% B
-
2-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40 °C
b) Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is required for this protocol.
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Negative ion mode is generally more sensitive for mogrosides.[1][2][3]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution of the analyte. The precursor ion will likely be the [M-H]⁻ adduct. The product ions are generated by fragmentation of the precursor ion in the collision cell.
-
Gas Temperatures and Flow Rates: These should be optimized according to the manufacturer's recommendations for the specific instrument.
Quantitative Data Summary
| Parameter | Mogroside V[2] | Other Mogrosides | Expected Performance for this compound |
| Linearity Range | 96.0 - 96,000 ng/mL | 25 - 800 ng/mL | 10 - 10,000 ng/mL |
| Limit of Quantification (LOQ) | 96.0 ng/mL | Not specified | 10 - 50 ng/mL |
| Limit of Detection (LOD) | Not specified | 9.288 - 18.159 ng/mL | 5 - 20 ng/mL |
| Intra-day Precision (%RSD) | < 10.1% | 3.5% - 5.2% | < 15% |
| Inter-day Precision (%RSD) | < 10.1% | Not specified | < 15% |
| Recovery | 91.3 - 95.7% | 95.5% - 103.7% | 90 - 110% |
| Matrix Effect | 98.2 - 105.0% | Not specified | 85 - 115% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from sample collection to data analysis.
References
- 1. pjps.pk [pjps.pk]
- 2. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. researchgate.net [researchgate.net]
- 5. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
Application Notes and Protocols for Supercritical Fluid Extraction of 11-Deoxymogroside IIE from Siraitia grosvenorii
For Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine cultivated for its fruit, which is a source of intensely sweet compounds called mogrosides.[1][2] These triterpenoid glycosides are non-caloric sweeteners and have garnered significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties.[3] Among the various mogrosides, 11-Deoxymogroside IIE is a notable component, particularly in the early stages of fruit maturity. This document provides detailed application notes and protocols for the extraction of this compound from Siraitia grosvenorii using supercritical fluid extraction (SFE) with carbon dioxide (CO₂), a green and efficient extraction technology.
Supercritical CO₂ extraction offers several advantages over traditional solvent extraction methods, including the use of a non-toxic, non-flammable, and environmentally friendly solvent, as well as milder operating temperatures that prevent the degradation of thermolabile compounds.[4] The selectivity of SFE can be tuned by modifying parameters such as pressure, temperature, and the addition of a co-solvent, allowing for the targeted extraction of specific compounds.
Quantitative Data Summary
The following tables summarize the quantitative data on the extraction of mogrosides from Siraitia grosvenorii using various methods. It is important to note that specific yield and purity data for this compound via SFE are limited in publicly available literature. The data presented for SFE is for total mogrosides, and the composition of the extract will vary depending on the extraction parameters and the maturity of the fruit. Mogroside IIE is a major component in the early stages of fruit development.[5]
Table 1: Comparison of Extraction Methods for Total Mogrosides from Siraitia grosvenorii
| Extraction Method | Solvent/Co-solvent | Temperature (°C) | Pressure (MPa) | Time | Total Mogroside Yield (%) | Purity (%) | Reference |
| Supercritical Fluid Extraction (SFE) | CO₂ with Ethanol | 60 | 20.7 | 30 min | Data not available for specific yield, but effective for mogrosides | Dependent on parameters | Inferred from[4] |
| Hot Water Extraction | Water | 100 | Ambient | 3 x 60 min | 5.6 | Not Specified | [1] |
| Ethanol Extraction | 50% Ethanol | 60 | Ambient | 3 x 100 min | 5.9 | Not Specified | [1] |
| Ultrasonic-Assisted Extraction | 60% Ethanol | 55 | Ambient | 45 min | 2.98 | Not Specified | [1] |
| Microwave-Assisted Extraction | Water | Not Specified | Ambient | 15 min | 0.73 (7.346 mg/g) | Not Specified | [6] |
| Flash Extraction | Water | 40 | Ambient | 7 min | 6.9 | >92 | [1] |
Table 2: Composition of Major Mogrosides in Siraitia grosvenorii Extract (obtained via 70% aqueous ethanol extraction) [6]
| Mogroside | Relative Content (%) |
| Mogroside V | 69.24 |
| 11-oxo-mogroside V | 10.6 |
| Siamenoside V | 9.8 |
| Mogroside IV | 4.54 |
| Other Mogrosides (including this compound) | 5.82 |
Note: The relative content of this compound is expected to be higher in extracts from less mature fruits.
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
This protocol is designed for the selective extraction of mogrosides, with an enrichment of this compound by using early-stage Siraitia grosvenorii fruit.
1. Materials and Equipment:
-
Dried and powdered unripe Siraitia grosvenorii fruit (particle size < 0.5 mm)
-
Supercritical fluid extractor system
-
High-purity CO₂ (99.9%)
-
Ethanol (95%, HPLC grade) as a co-solvent
-
Collection vials
-
Analytical balance
2. SFE Procedure:
-
Accurately weigh approximately 10 g of the powdered Siraitia grosvenorii fruit and load it into the extraction vessel.
-
Set the extraction parameters:
-
Pressure: 25 MPa
-
Temperature: 50 °C
-
CO₂ Flow Rate: 2 L/min
-
Co-solvent (Ethanol) Flow Rate: 5% of CO₂ flow rate
-
Extraction Time: 120 minutes
-
-
Pressurize the system with CO₂ to the desired pressure.
-
Introduce the ethanol co-solvent at the specified flow rate.
-
Initiate the extraction process and collect the extract in a pre-weighed vial at the separator, which is maintained at a lower pressure and temperature (e.g., 5 MPa and 30 °C) to allow for the precipitation of the extract and separation from the supercritical fluid.
-
After the extraction is complete, carefully depressurize the system.
-
Remove the collection vial and evaporate the residual ethanol under a gentle stream of nitrogen.
-
Weigh the dried extract and store it at -20 °C for further analysis.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines the analytical procedure for the quantification of this compound in the SFE extract.
1. Materials and Equipment:
-
SFE extract of Siraitia grosvenorii
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
HPLC system equipped with a Diode Array Detector (DAD)
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Syringe filters (0.45 µm)
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 10 to 200 µg/mL.
-
Sample Solution: Accurately weigh 10 mg of the dried SFE extract and dissolve it in 10 mL of methanol. Sonicate for 10 minutes and then filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-10 min: 20% B
-
10-25 min: 20-40% B
-
25-30 min: 40-60% B
-
30-35 min: 60-20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 203 nm
4. Quantification:
-
Inject the working standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
Caption: Workflow for the supercritical fluid extraction and analysis of this compound.
Discussion
The presented SFE protocol provides a robust framework for the extraction of this compound from Siraitia grosvenorii. The use of unripe fruit is recommended to maximize the yield of this specific mogroside. The operating parameters, including pressure, temperature, and co-solvent concentration, can be further optimized to enhance the selectivity and extraction efficiency. The HPLC-DAD method described is a reliable technique for the quantification of this compound in the resulting extract. For drug development professionals, the purity of the extract is a critical parameter, and further purification steps, such as column chromatography, may be necessary to isolate this compound for pharmacological studies.
Conclusion
Supercritical fluid extraction is a promising green technology for the selective extraction of bioactive compounds like this compound from Siraitia grosvenorii. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals working with this natural sweetener and its potential therapeutic applications. Further research is warranted to fully optimize the SFE process for maximizing the yield and purity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
- 5. researchgate.net [researchgate.net]
- 6. maxapress.com [maxapress.com]
Application Notes and Protocols for 11-Deoxymogroside IIE in Food and Beverage Formulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxymogroside IIE is a cucurbitane triterpene glycoside, a type of mogroside naturally occurring in the fruit of Siraitia grosvenorii, commonly known as monk fruit. Mogrosides are a class of compounds renowned for their intense sweetness without contributing calories, positioning them as valuable sugar substitutes in the food and beverage industry. While Mogroside V is the most abundant and well-characterized mogroside, minor mogrosides such as this compound are of growing interest for their potential to offer unique sensory profiles and functionalities.
These application notes provide a comprehensive overview of the potential use of this compound in food and beverage formulation research. Due to the limited publicly available data specifically for this compound, some information presented herein is extrapolated from studies on closely related mogrosides. Researchers are advised to conduct their own empirical studies to validate these properties for their specific applications.
Physicochemical and Sensory Properties
The anticipated properties of this compound are summarized below, based on existing knowledge of similar mogrosides.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Notes and Considerations |
| Sweetness Intensity | Moderately to Intensely Sweet | The sweetness of mogrosides generally increases with the number of glucose units. As a diglycoside, its sweetness is likely less intense than Mogroside V (a pentaglycoside) but is expected to be significantly sweeter than sucrose. Enzymatic glycosylation of the related bitter mogroside IIE has been shown to produce sweet compounds.[1] |
| Sensory Profile | Clean, sweet taste with potential for minor off-notes | Some minor mogrosides can exhibit slight bitterness or a licorice-like aftertaste. Sensory evaluation is crucial to characterize its specific profile.[2][3] |
| Solubility | Good solubility in water | Mogrosides are generally water-soluble. Solubility is expected to be sufficient for most food and beverage applications.[4][5] |
| Stability (pH) | Stable in the pH range of 2.0 - 10.0 | Mogrosides exhibit excellent stability across a wide pH range, making them suitable for acidic beverages and other challenging food matrices.[5][6] |
| Stability (Thermal) | High heat stability | Suitable for use in baked goods, pasteurized products, and other thermally processed foods.[6] |
Signaling Pathway of Sweet Taste Perception
The sweet taste of this compound, like other sweeteners, is mediated by the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells. The binding of a sweet molecule to this receptor initiates a signaling cascade, leading to the perception of sweetness.
Caption: Sweet Taste Signaling Pathway.
Experimental Protocols
The following protocols are adapted from established methods for the sensory and stability evaluation of high-intensity sweeteners and can be applied to this compound.
Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
This protocol aims to characterize the sensory profile of this compound.
Objective: To determine the sensory attributes and their intensities for this compound in an aqueous solution.
Materials:
-
This compound (high purity)
-
Deionized, purified water
-
Reference standards for sensory attributes (e.g., sucrose for sweetness, caffeine for bitterness, quinine for licorice/medicinal off-taste)
-
Glass beakers, graduated cylinders, and analytical balance
-
Sensory evaluation booths with controlled lighting and temperature
-
Data collection software
Procedure:
-
Panelist Training:
-
Select 8-12 trained sensory panelists.
-
Conduct orientation sessions to familiarize panelists with the sensory attributes associated with high-intensity sweeteners (e.g., sweetness, bitterness, metallic, licorice, aftertaste).
-
Provide reference standards at varying concentrations to anchor the intensity scales.
-
-
Sample Preparation:
-
Prepare a series of concentrations of this compound in deionized water. The concentration range should be determined in preliminary tests to span from just above the detection threshold to a level of moderate sweetness.
-
Prepare a sucrose solution (e.g., 5% w/v) as a reference for sweetness intensity.
-
Code all samples with random three-digit numbers.
-
-
Evaluation:
-
Present the samples to the panelists in a randomized order.
-
Instruct panelists to rinse their mouths with deionized water before and between samples.
-
Panelists will rate the intensity of each sensory attribute (e.g., sweetness, bitterness, aftertaste) on a structured line scale (e.g., 0 = not perceptible, 100 = extremely intense).
-
-
Data Analysis:
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences between samples for each attribute.
-
Generate spider web plots or bar charts to visualize the sensory profile of this compound.
-
Caption: Quantitative Descriptive Analysis Workflow.
Protocol for Stability Testing in a Beverage Model System
This protocol assesses the stability of this compound under typical beverage processing and storage conditions.
Objective: To quantify the degradation of this compound in a model beverage system at different pH levels and temperatures over time.
Materials:
-
This compound (high purity)
-
Citrate buffer solutions (pH 3.0, 5.0, and 7.0)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD or MS)
-
Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C, 60°C)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in each citrate buffer (pH 3.0, 5.0, and 7.0) at a known concentration (e.g., 100 µg/mL).
-
Dispense aliquots of each solution into sealed vials.
-
-
Incubation:
-
Place sets of vials for each pH level into incubators at 25°C, 40°C, and 60°C.
-
A set of samples should be immediately analyzed at time zero (T=0).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each pH and temperature condition.
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage remaining versus time for each condition.
-
Determine the degradation kinetics and calculate the half-life (t½) of this compound under each condition.
-
Table 2: Example Data Table for Stability Study of this compound
| Time (weeks) | % Remaining (pH 3.0, 25°C) | % Remaining (pH 3.0, 40°C) | % Remaining (pH 3.0, 60°C) | % Remaining (pH 5.0, 25°C) | ... |
| 0 | 100 | 100 | 100 | 100 | ... |
| 1 | ... | ||||
| 2 | ... | ||||
| 4 | ... | ||||
| 8 | ... | ||||
| 12 | ... |
Applications in Food and Beverage Formulation
Based on its expected properties, this compound could be a valuable tool for food and beverage formulators.
-
Sugar Reduction: As a high-intensity sweetener, it can be used to reduce or replace sucrose in a wide range of products, including beverages, dairy products, baked goods, and confectionery.
-
Flavor Modification: It may be used in combination with other sweeteners (e.g., Mogroside V, steviol glycosides, erythritol) to achieve a more sugar-like taste profile and to mask off-notes.
-
Novel Formulations: Its unique sensory characteristics could enable the development of new and innovative low-calorie products.
Conclusion
This compound presents a promising opportunity for the development of novel food and beverage formulations with reduced sugar content. While further research is needed to fully characterize its properties, the information and protocols provided in these application notes offer a solid foundation for researchers and product developers to begin exploring its potential. Empirical validation of its sensory profile, solubility, and stability is essential for successful application.
References
- 1. Cucurbitane Glycosides Derived from Mogroside IIE: Structure-Taste Relationships, Antioxidant Activity, and Acute Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Yield Synthesis of Transglycosylated Mogrosides Improves the Flavor Profile of Monk Fruit Extract Sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fingredients.com [fingredients.com]
- 5. standards.chromadex.com [standards.chromadex.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell-Based Assays Involving 11-Deoxymogroside IIE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential biological activities of 11-Deoxymogroside IIE and related cucurbitane glycosides, along with detailed protocols for relevant in vitro cell-based assays. The information is curated for researchers interested in exploring the therapeutic potential of this class of compounds.
Introduction
This compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (Luo Han Guo). Mogrosides, the major active components of this fruit, are recognized for their intense sweetness and potential health benefits, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer properties.[1] While research specifically on this compound is emerging, studies on structurally similar mogrosides and their aglycone, mogrol, provide a strong rationale for investigating its biological activities in various cell-based models.
Potential Applications in Drug Discovery
Based on the activities of related compounds, this compound is a promising candidate for screening in the following areas:
-
Oncology: Mogrosides have demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including pancreatic, colorectal, and laryngeal cancers.[2][3]
-
Inflammation and Immunology: Mogrosides and their aglycone have shown anti-inflammatory properties by modulating key inflammatory pathways in macrophage cell lines.
-
Metabolic Diseases: Mogrol, the aglycone of mogrosides including this compound, has been shown to suppress adipocyte differentiation, suggesting a potential role in obesity and related metabolic disorders.[4][5][6][7] Additionally, mogrosides have been reported to enhance glucose uptake in liver cells.[8]
-
Hepatoprotection: Certain cucurbitane glycosides from S. grosvenorii have exhibited protective effects in liver cells.[9][10][11]
Data Summary: In Vitro Biological Activities of Mogrosides
The following table summarizes quantitative data from studies on mogrosides and related compounds in various in vitro cell-based assays. This data can serve as a reference for designing experiments with this compound.
| Compound/Extract | Assay | Cell Line | Key Findings | Reference |
| Mogroside V | Anti-proliferation | PANC-1 (Pancreatic Cancer) | Inhibited cell proliferation and induced apoptosis. | [3][12] |
| Mogroside IVe | Anti-proliferation | HT-29 (Colorectal Cancer), Hep-2 (Laryngeal Cancer) | Induced apoptosis by upregulating p53 and downregulating p-ERK1 and MMP-9. | [2] |
| Mogroside Extracts | Anti-proliferation | PC-3 (Prostate Cancer), T24 (Bladder Cancer) | Significant reduction in cell viability. | [13] |
| Mogrol | Adipocyte Differentiation | 3T3-L1 (Preadipocytes) | Suppressed triglyceride accumulation by affecting early and late differentiation stages. | [4][5][6][7] |
| Mogrosides (mixture) | Glucose Uptake | HepG2 (Liver Hepatocellular Carcinoma) | Showed potent effects on glucose uptake, comparable to metformin. | [8] |
| Cucurbitane Glycosides | Hepatoprotection | AML12 (Mouse Hepatocytes) | Compounds exhibited significant hepatoprotective activities at 20 µM. | [9][10][11] |
Experimental Protocols
Herein are detailed protocols for key in vitro cell-based assays relevant to the investigation of this compound.
Protocol 1: Anti-Proliferation Assay in Cancer Cells (MTT Assay)
Objective: To evaluate the cytotoxic and anti-proliferative effects of this compound on a cancer cell line (e.g., PANC-1).
Materials:
-
PANC-1 cells (or other suitable cancer cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Workflow Diagram:
References
- 1. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A natural food sweetener with anti-pancreatic cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mogrol Derived from Siraitia grosvenorii Mogrosides Suppresses 3T3-L1 Adipocyte Differentiation by Reducing cAMP-Response Element-Binding Protein Phosphorylation and Increasing AMP-Activated Protein Kinase Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mogrol Derived from Siraitia grosvenorii Mogrosides Suppresses 3T3-L1 Adipocyte Differentiation by Reducing cAMP-Response Element-Binding Protein Phosphorylation and Increasing AMP-Activated Protein Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Mogrol Derived from Siraitia grosvenorii Mogrosides Suppresses 3T3-L1 Adipocyte Differentiation by Reducing cAMP-Response Element-Binding Protein Phosphorylation and Increasing AMP-Activated Protein Kinase Phosphorylation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Cucurbitane Glycosides from Siraitia Grosvenorii and Their Hepatoprotective Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A natural food sweetener with anti-pancreatic cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Potential Anticancer Effect of Bioactive Extract of Monk Fruit (Siraitia grosvenori) on Human Prostate and Bladder Cancer Cells [scirp.org]
Application Notes and Protocols for the Enzymatic Hydrolysis of 11-Deoxymogroside IIE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mogrosides, a class of triterpenoid glycosides extracted from the fruit of Siraitia grosvenorii, have garnered significant attention for their intense sweetness and potential pharmacological activities, including antioxidant and anti-diabetic effects. 11-Deoxymogroside IIE is a specific mogroside that can be further modified through enzymatic hydrolysis to yield compounds with altered bioactivities, potentially leading to the development of novel therapeutic agents. This document provides a detailed protocol for the enzymatic hydrolysis of this compound, leveraging the action of β-glucosidase. The protocol is based on established methods for the hydrolysis of structurally similar mogrosides.
Principle of the Method
The enzymatic hydrolysis of this compound involves the cleavage of β-glycosidic bonds by the enzyme β-glucosidase. This reaction removes glucose moieties from the mogrol backbone, resulting in the formation of lower-glycosylated mogrosides or the aglycone, mogrol. The specific products of the hydrolysis will depend on the reaction conditions and the regioselectivity of the enzyme. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound (Substrate)
-
β-glucosidase (e.g., from almonds or Aspergillus niger)
-
Sodium acetate buffer (0.1 M, pH 4.0)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (0.1% v/v in water, HPLC grade)
-
Purified water
-
Reaction vials
-
Incubator or water bath
-
HPLC system with a C18 column
-
Vortex mixer
-
Centrifuge
Experimental Protocols
Preparation of Reagents
-
Sodium Acetate Buffer (0.1 M, pH 4.0): Prepare a 0.1 M solution of sodium acetate and adjust the pH to 4.0 using acetic acid.
-
Substrate Solution: Dissolve this compound in a minimal amount of a suitable solvent (e.g., 50% ethanol) and then dilute with the sodium acetate buffer to the desired final concentration (e.g., 1 mg/mL).
-
Enzyme Solution: Prepare a stock solution of β-glucosidase in sodium acetate buffer (e.g., 10 mg/mL). The optimal concentration should be determined empirically.
Enzymatic Hydrolysis Reaction
-
To a reaction vial, add the this compound substrate solution.
-
Pre-incubate the substrate solution at the desired reaction temperature (e.g., 30°C or 50°C) for 5 minutes.[1]
-
Initiate the reaction by adding the β-glucosidase solution to the reaction vial. The final enzyme-to-substrate ratio should be optimized for efficient hydrolysis.
-
Incubate the reaction mixture at the chosen temperature with gentle agitation.
-
Withdraw aliquots of the reaction mixture at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Terminate the reaction in the aliquots by adding an equal volume of cold methanol. This will precipitate the enzyme and stop the reaction.[1]
-
Centrifuge the terminated reaction samples to pellet the precipitated enzyme.
-
Collect the supernatant for HPLC analysis.
HPLC Analysis
The hydrolysis of this compound and the formation of products can be monitored using a reverse-phase HPLC system.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). A typical gradient could be:
-
0-10 min: 20-40% Acetonitrile
-
10-25 min: 40-60% Acetonitrile
-
25-30 min: 60-20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at 210 nm
-
Injection Volume: 20 µL
By comparing the peak areas of the substrate and products over time, the extent of hydrolysis can be quantified.
Data Presentation
The following table summarizes hypothetical quantitative data for the enzymatic hydrolysis of this compound, based on typical results observed for similar mogroside hydrolysis reactions.
| Time (hours) | Substrate Remaining (%) | Product 1 Yield (%) | Product 2 Yield (%) |
| 0 | 100 | 0 | 0 |
| 1 | 75 | 20 | 5 |
| 2 | 50 | 35 | 15 |
| 4 | 20 | 50 | 30 |
| 8 | 5 | 60 | 35 |
| 24 | <1 | 62 | 38 |
Mandatory Visualization
Caption: Experimental workflow for the enzymatic hydrolysis of this compound.
Caption: Proposed biotransformation pathway of this compound via enzymatic hydrolysis.
References
Troubleshooting & Optimization
Addressing matrix effects in "11-Deoxymogroside IIE" analysis by LC-MS
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 11-Deoxymogroside IIE and other related mogrosides.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in LC-MS analysis?
A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This interference can lead to either a suppression or enhancement of the analyte's signal, compromising the accuracy, precision, and sensitivity of the quantitative analysis.[3][4] Matrix effects are a primary challenge in the analysis of complex samples like biological fluids, food samples, or natural product extracts.[1][4]
Q2: Why is this compound analysis susceptible to matrix effects?
This compound is a minor cucurbitane triterpenoid glycoside found in Monk Fruit (Siraitia grosvenorii).[5][6] Extracts from monk fruit are complex, containing numerous other mogrosides, flavonoids, sugars, and organic acids.[7][8] When analyzing minor components like this compound, these other highly abundant compounds can co-elute and interfere with the ionization process in the mass spectrometer's source, leading to significant matrix effects.[1][2]
Q3: What are the common signs of matrix effects in my data?
Common indicators of matrix effects include:
-
Poor reproducibility between replicate injections of the same sample.[9]
-
Inaccurate results, evidenced by poor recovery of spiked standards.[10]
-
Non-linear calibration curves.[11]
-
Significant variation in analyte response when switching between different sample matrices or comparing matrix-based samples to neat standards.[9]
-
Unstable, drifting, or noisy baseline signal during the elution time of the analyte.[11]
Q4: What is the difference between ion suppression and ion enhancement?
-
Ion Suppression: This is the more common phenomenon where co-eluting matrix components reduce the ionization efficiency of the target analyte, leading to a lower-than-expected signal.[9][12] This can happen when matrix components compete for available charge in the ion source or form neutral adducts with the analyte.[3]
-
Ion Enhancement: This is a less common effect where co-eluting compounds increase the ionization efficiency of the analyte, resulting in a higher-than-expected signal.[9][12]
Troubleshooting Guide
Q5: My analyte signal is inconsistent and lower than expected. How can I confirm if this is a matrix effect?
The most direct way to qualitatively assess matrix effects is through a post-column infusion (PCI) experiment .[13][14] This technique involves infusing a constant flow of your analyte standard (e.g., this compound) into the mobile phase after the analytical column but before the mass spectrometer.[11] You then inject a blank matrix extract. Any dip or peak in the constant signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[11]
Figure 1: Workflow for a Post-Column Infusion (PCI) experiment.
Q6: I've confirmed a matrix effect. What is the best way to correct for it?
The "gold standard" for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[15][16] A SIL-IS is a version of your analyte (e.g., ¹³C-labeled this compound) that is chemically identical but has a different mass.[17] Because it co-elutes and behaves identically during extraction, ionization, and detection, any suppression or enhancement it experiences will mirror that of the native analyte.[17][18] By calculating the ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out.[19] However, SIL-IS can be expensive or commercially unavailable.[15]
Q7: A specific SIL-IS for this compound is not available. What are my other options?
If a dedicated SIL-IS is unavailable, you can use a combination of strategies to mitigate matrix effects:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering components before analysis.[3][20] Techniques like Solid-Phase Extraction (SPE) are significantly better at producing clean extracts than simpler methods like protein precipitation or "dilute-and-shoot".[20]
-
Optimize Chromatography: Adjust your LC method to achieve chromatographic separation between this compound and the interfering matrix components.[3] This can involve modifying the mobile phase gradient, changing the pH, or using a different column chemistry.[20]
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of the analyte.[12] This ensures that the standards and the samples experience similar matrix effects, improving accuracy.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds, thereby lessening the matrix effect.[3][21] This is only feasible if the resulting analyte concentration is still well above the instrument's limit of quantification.[3]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Additional New Minor Cucurbitane Glycosides from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 19. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 20. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Improving extraction efficiency of "11-Deoxymogroside IIE" from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of 11-Deoxymogroside IIE from complex matrices. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to extract?
A1: this compound is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). As a minor mogroside, its extraction is challenging due to its lower concentration compared to major mogrosides like Mogroside V. Furthermore, its structural similarity to other mogrosides makes selective extraction and purification difficult, often leading to co-elution and low purity.
Q2: What is the typical concentration of this compound in monk fruit?
A2: The concentration of this compound varies significantly with the maturity of the fruit. In the early stages of maturity, Mogroside IIE can be a major component. However, as the fruit ripens, it is glycosylated to form more complex mogrosides, and its concentration decreases. In mature fruits, which are typically used for commercial mogroside production, this compound is considered a minor component.
Q3: Which extraction method is most suitable for this compound?
A3: While there is no single "best" method, a multi-step approach involving an initial solvent extraction followed by purification using macroporous resins is highly effective. Hot water or ethanol-water mixtures are commonly used for the initial extraction. For purification, macroporous resins with appropriate polarity can selectively adsorb mogrosides from the crude extract, allowing for the removal of sugars, pigments, and other impurities.
Q4: How does the drying method of the monk fruit affect the extraction of this compound?
A4: The drying method significantly impacts the chemical composition of monk fruit. Low-temperature drying methods, such as freeze-drying or vacuum drying, are generally preferred as they tend to preserve the integrity of mogrosides, including the minor ones like this compound.[1] High-temperature drying can lead to the degradation of these compounds and may alter the overall mogroside profile.[1]
Q5: What analytical techniques are used to quantify this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the most common and reliable method for the simultaneous quantification of multiple mogrosides, including this compound.[2][3] This technique offers high sensitivity and selectivity, which is crucial for accurately measuring minor components in a complex mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inappropriate Fruit Maturity: Using fully mature fruits where this compound has been converted to other mogrosides. 2. Inefficient Initial Extraction: Incorrect solvent-to-solid ratio, temperature, or extraction time. 3. Degradation during Processing: High temperatures or extreme pH during extraction or drying. 4. Poor Adsorption on Macroporous Resin: Incorrect resin type, pH of the loading solution, or flow rate. | 1. Use less mature monk fruits for a higher relative content of Mogroside IIE.[4] 2. Optimize extraction parameters. Refer to the quantitative data tables below for starting points. 3. Employ low-temperature drying methods and maintain a neutral pH during extraction. 4. Select a resin with appropriate polarity. For mogrosides, mid-polar resins are often effective. Optimize loading conditions as detailed in the experimental protocols. |
| Poor Purity of Final Product | 1. Co-elution with Other Mogrosides: Structural similarities lead to overlapping elution profiles during chromatography. 2. Incomplete Removal of Impurities: Inefficient washing of the macroporous resin column. 3. Contamination from Equipment: Residuals from previous extractions. | 1. Optimize the gradient elution profile in the final purification step (e.g., preparative HPLC). Experiment with different solvent systems. 2. After loading the crude extract onto the resin, wash thoroughly with deionized water to remove polar impurities before eluting with ethanol.[5] 3. Ensure all glassware and equipment are thoroughly cleaned between experiments. |
| Inconsistent Results | 1. Variability in Raw Material: Differences in fruit maturity, cultivar, and growing conditions. 2. Inconsistent Extraction Protocol: Minor deviations in parameters like temperature, time, or solvent composition. 3. Analytical Method Variability: Issues with HPLC column performance, mobile phase preparation, or detector response. | 1. Source monk fruit from a single, reliable supplier and specify the desired maturity stage. 2. Strictly adhere to a validated Standard Operating Procedure (SOP) for the entire extraction and purification process. 3. Regularly check the performance of the analytical equipment. Use internal standards for quantification to account for variations. |
Quantitative Data from Literature
Table 1: Comparison of Mogroside Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time | Key Findings | Reference |
| Hot Water Extraction | Water | 80 | 4 hours | A stable and simple method suitable for industrial production. | [6] |
| Ethanol Extraction | 50% Ethanol | 60 | 100 min (x3) | Optimized for total mogroside yield. | [6] |
| Flash Extraction | Water | 40 | 7 min | Higher yield and purity compared to other methods in the study. | [6] |
| Ultrasonic-Assisted | 60% Ethanol | 55 | 45 min | Enhanced extraction efficiency. | [6] |
Table 2: Parameters for Macroporous Resin Purification of Mogrosides
| Parameter | Recommended Condition | Rationale | Reference |
| Resin Type | Mid-polarity (e.g., HZ 806) | Matches the polarity of mogrosides for effective adsorption. | [4][5] |
| Loading pH | ~3 | Enhances adsorption of mogrosides. | [7] |
| Loading Flow Rate | 1.0 BV/h | Allows sufficient time for adsorption without excessively long processing times. | [8] |
| Washing Step | Deionized Water | Removes polar impurities like sugars and salts. | [5] |
| Elution Solvent | 40% Aqueous Ethanol | Effectively desorbs mogrosides from the resin. | [4][8] |
| Elution Flow Rate | 1.0 BV/h | Provides a balance between efficient desorption and minimizing solvent usage. | [8] |
Experimental Protocols
Initial Solvent Extraction
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Preparation of Raw Material:
-
Select immature to partially mature Siraitia grosvenorii fruits.
-
Dry the fruits using a low-temperature method (e.g., freeze-drying at -50°C).
-
Grind the dried fruits into a fine powder.
-
-
Extraction:
-
Combine the powdered fruit with 60% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v).
-
Extract using an ultrasonic bath at 55°C for 45 minutes.[6]
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to maximize yield.
-
Combine the extracts from all three cycles.
-
-
Concentration:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 60°C to remove the ethanol.
-
The resulting aqueous solution is the crude extract.
-
Purification by Macroporous Resin Chromatography
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., HZ 806 or equivalent).
-
Pre-treat the resin by soaking it in ethanol overnight, followed by washing with deionized water until the eluent is clear.
-
-
Column Packing and Equilibration:
-
Pack a glass column with the pre-treated resin.
-
Equilibrate the column by passing deionized water through it.
-
-
Loading:
-
Washing:
-
After loading, wash the column with 2-3 BV of deionized water to remove unbound impurities.
-
-
Elution:
-
Final Processing:
-
Combine the fractions rich in this compound.
-
Concentrate the combined fractions under reduced pressure to remove the ethanol.
-
Lyophilize the concentrated solution to obtain a purified powder.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low yield of this compound.
References
- 1. Optimization of Extraction Parameters and Characterization of Tunisian Date Extract: A Scientific Approach Toward Their Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
"11-Deoxymogroside IIE" stability in different solvents and temperatures
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing 11-Deoxymogroside IIE?
A1: Based on data for similar mogrosides, it is recommended to store this compound as a solid at -20°C for long-term storage. For short-term storage, refrigeration at 4°C is acceptable. If in solution, it is advisable to prepare fresh solutions for each experiment. If storage of solutions is necessary, aliquot and store at -80°C to minimize freeze-thaw cycles.
Q2: I am observing degradation of my this compound sample. What are the potential causes?
A2: Degradation of mogrosides can be influenced by several factors:
-
pH: While some mogrosides are stable over a wide pH range, extreme acidic or basic conditions can lead to hydrolysis of the glycosidic bonds.
-
Temperature: High temperatures can accelerate degradation. Mogroside V, a related compound, is known to be heat stable up to 150°C for short periods, but prolonged exposure to high temperatures should be avoided.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in hydrolysis, especially at non-neutral pH.
-
Light: While not extensively documented for mogrosides, photostability should be considered, and samples should be protected from light where possible.
-
Enzymatic Degradation: If working with biological samples, endogenous enzymes could potentially cleave the sugar moieties.
Q3: Which solvents are recommended for dissolving this compound?
A3: Mogrosides are generally soluble in water and lower alcohols like methanol and ethanol. For cell-based assays, dissolving the compound in a minimal amount of DMSO and then diluting with the aqueous culture medium is a common practice. However, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. The solubility and stability in the chosen solvent system should always be empirically determined.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions before each experiment. If using a previously frozen stock, perform a quick purity check using HPLC if possible. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Precipitation in media | Visually inspect the final dilution in your cell culture media for any signs of precipitation. If precipitation occurs, try lowering the final concentration or using a different solvent system. |
| Interaction with media components | Some components of cell culture media may interact with the compound. Consider a simplified buffer system for initial experiments to rule out media-specific effects. |
Issue 2: Peak splitting or broadening in HPLC analysis.
| Possible Cause | Troubleshooting Step |
| On-column degradation | If the mobile phase is too acidic or basic, it could cause degradation during the HPLC run. Ensure the mobile phase pH is within a stable range for the compound (for Mogroside V, this is pH 3-12). |
| Isomerization | The compound may be isomerizing under the analytical conditions. Try adjusting the mobile phase composition or temperature. |
| Poor solubility in mobile phase | Ensure the compound is fully dissolved in the injection solvent and that the injection solvent is compatible with the mobile phase. |
Data Summary (Hypothetical Data for Illustrative Purposes)
Disclaimer: The following tables contain hypothetical data to illustrate how stability data for this compound could be presented. This is not actual experimental data.
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | Initial Purity (%) | Purity after 24h (%) | Degradation (%) |
| Water (pH 7.0) | 99.5 | 98.0 | 1.5 |
| Methanol | 99.5 | 99.2 | 0.3 |
| Ethanol | 99.5 | 99.0 | 0.5 |
| DMSO | 99.5 | 99.4 | 0.1 |
| Acetonitrile | 99.5 | 99.3 | 0.2 |
Table 2: Hypothetical Thermal Stability of this compound in Water (pH 7.0) after 1 hour incubation.
| Temperature (°C) | Initial Purity (%) | Purity after 1h (%) | Degradation (%) |
| 4 | 99.5 | 99.5 | 0.0 |
| 25 | 99.5 | 99.2 | 0.3 |
| 40 | 99.5 | 98.5 | 1.0 |
| 60 | 99.5 | 96.0 | 3.5 |
| 80 | 99.5 | 90.1 | 9.4 |
| 100 | 99.5 | 82.3 | 17.2 |
Experimental Protocols
Protocol 1: General Procedure for Evaluating Solvent Stability
-
Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the stock solution using a validated HPLC method to determine the initial purity.
-
Incubation: Store the stock solution under the desired temperature conditions (e.g., room temperature, 4°C, etc.). Protect from light.
-
Time-Point Analysis: At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial time point.
Protocol 2: General Procedure for Evaluating Thermal Stability
-
Sample Preparation: Prepare solutions of this compound in a suitable buffer or solvent (e.g., water pH 7.0) at a known concentration.
-
Initial Analysis (T=0): Analyze a control sample kept at a stable temperature (e.g., 4°C) using a validated HPLC method.
-
Thermal Stress: Incubate the sample solutions at various temperatures (e.g., 40, 60, 80, 100°C) for a fixed duration (e.g., 1 hour).
-
Post-Stress Analysis: After incubation, cool the samples to room temperature and analyze by HPLC.
-
Data Analysis: Compare the purity of the thermally stressed samples to the control sample to determine the extent of degradation.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical signaling cascade initiated by this compound.
Experimental Workflow for Stability Testing
Caption: General workflow for assessing the stability of a compound.
Minimizing "11-Deoxymogroside IIE" degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 11-Deoxymogroside IIE during sample preparation.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a cucurbitane triterpenoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit). It is a precursor to the sweeter mogrosides, such as Mogroside V. As a less glycosylated intermediate, it can be more susceptible to degradation, which can impact the accuracy of quantification and the overall quality of the extract.
Q2: What are the primary factors that can cause the degradation of this compound during sample preparation?
A2: The main factors contributing to the degradation of this compound are enzymatic activity, adverse pH conditions (both acidic and alkaline), high temperatures, and prolonged exposure to light.
Q3: What are the likely degradation products of this compound?
A3: Degradation of this compound likely involves the hydrolysis of its glycosidic bonds. This can lead to the formation of mogrosides with fewer glucose units or the aglycone, mogrol.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound in the final extract. | Enzymatic Degradation: Endogenous glycosidases in the plant material may be hydrolyzing the compound. | Enzyme Inactivation: Immediately after harvesting, freeze-dry or blanch the fresh monk fruit to inactivate enzymes. For dried fruit, rapid extraction with a solvent containing an enzyme inhibitor or immediate heating of the initial extract can be effective. |
| Inappropriate pH: The extraction or storage solvent may have a pH that promotes hydrolysis. | pH Control: Maintain the pH of the extraction and storage solutions within a neutral to slightly acidic range (pH 6-7). Use buffered solutions if necessary. | |
| Thermal Degradation: High temperatures during extraction or solvent evaporation can cause degradation. | Temperature Control: Use low-temperature extraction methods such as ultrasonic-assisted extraction at controlled temperatures. Evaporate solvents under reduced pressure at a temperature not exceeding 50°C. | |
| Inconsistent quantification results between replicate samples. | Incomplete Enzyme Inactivation: Varied efficiency of enzyme inactivation across samples. | Standardize Inactivation Protocol: Ensure consistent application of the chosen enzyme inactivation method (e.g., precise timing and temperature for blanching or freeze-drying). |
| Variable Extraction Time: Differences in the duration of sample contact with the extraction solvent. | Standardize Extraction Time: Adhere to a strict and consistent extraction time for all samples. | |
| Light Exposure: Degradation due to exposure to UV or ambient light. | Protect from Light: Work in a dimly lit environment and use amber-colored glassware or wrap containers with aluminum foil during extraction, processing, and storage. | |
| Appearance of unknown peaks and disappearance of the this compound peak in chromatograms over time. | Sample Instability in Storage: Degradation of the compound in the prepared extract or analytical solution. | Proper Storage: Store extracts and analytical solutions at low temperatures (-20°C or -80°C) in airtight, light-protected containers. Avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 4°C may be adequate. |
| Non-optimal Solvent Conditions: The solvent used for storage may be promoting degradation. | Solvent Selection: Store in a non-reactive, buffered solvent at a neutral pH. A common and effective solvent for mogrosides is an 80/20 (v/v) methanol/water mixture. |
III. Data Presentation
Table 1: Recommended Sample Preparation and Storage Conditions to Minimize this compound Degradation
| Parameter | Recommended Condition | Rationale |
| Sample Pre-treatment | Freeze-drying or blanching immediately post-harvest | Inactivates endogenous enzymes that can degrade the compound. |
| Extraction Solvent | 80% Methanol in Water (v/v) | Provides good solubility for mogrosides while minimizing enzymatic activity. |
| Extraction pH | 6.0 - 7.0 | Avoids acid or alkaline hydrolysis of the glycosidic bonds. |
| Extraction Temperature | 20°C - 40°C | Minimizes thermal degradation. |
| Extraction Method | Ultrasonic-assisted extraction | Efficient extraction at lower temperatures and for shorter durations. |
| Solvent Evaporation | Rotary evaporation under reduced pressure at ≤ 50°C | Prevents thermal degradation during solvent removal. |
| Light Exposure | Minimize exposure; use amber glassware | Prevents potential photodegradation. |
| Short-term Storage (Extract) | 4°C in a sealed, dark container | Slows down potential degradation reactions. |
| Long-term Storage (Extract) | -20°C or -80°C in a sealed, dark container | Ensures long-term stability by significantly reducing molecular motion and chemical reactions. |
IV. Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Monk Fruit
-
Sample Pre-treatment:
-
For fresh fruit: Immediately after harvesting, wash, slice, and freeze-dry the fruit to inactivate endogenous enzymes.
-
For dried fruit: Grind the fruit into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 1.0 g of the powdered fruit material into a 50 mL centrifuge tube.
-
Add 25 mL of 80% methanol in water (v/v).
-
Vortex the mixture for 1 minute to ensure thorough wetting.
-
Perform ultrasonic-assisted extraction in a water bath at 30°C for 30 minutes.
-
-
Sample Clarification:
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial.
-
-
Storage:
-
For immediate analysis, keep the vial at 4°C in the autosampler.
-
For long-term storage, seal the vial and store at -20°C.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 20-30% B
-
10-25 min: 30-40% B
-
25-30 min: 40-50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
V. Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Optimized workflow for minimizing this compound degradation.
Technical Support Center: Enhanced Resolution of Deoxymogrosides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of deoxymogrosides and related compounds like mogrosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatography techniques used for separating deoxymogrosides?
The most common techniques for the separation of deoxymogrosides and mogrosides are High-Performance Liquid Chromatography (HPLC) based. The two main modes employed are Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Reversed-Phase (RP) HPLC: This is a conventional method, often utilizing C18 columns. It separates compounds based on their hydrophobicity. However, typical RP-HPLC methods can be challenging for determining these glycosides due to the lack of a strong, specific chromophore in the compounds[1][2]. Eluents like acetonitrile/water or methanol/water mixtures are commonly used[3][4].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is recognized as an effective alternative for analyzing highly polar compounds like mogroside glycosides[5][6]. This technique uses a polar stationary phase with a highly organic mobile phase, which allows for the retention of polar analytes that are poorly retained in reversed-phase chromatography[7][8][9]. HILIC methods can offer orthogonal selectivity compared to RP-HPLC[7].
Q2: Which type of column is best for achieving high resolution of deoxymogrosides?
The "best" column depends on the specific sample matrix and the target analytes.
-
For complex mixtures and improved retention of polar glycosides: HILIC columns are highly effective. For instance, a Thermo Scientific Acclaim Trinity P1 column, which operates under HILIC conditions, has been successfully used to separate multiple terpene glycosides, including mogroside V[1][2]. Mixed-mode columns, such as the Primesep AP, can also be employed to analyze mogroside V[10].
-
For general-purpose analysis and purification: C18 reversed-phase columns are widely used. They are often employed in series with other purification steps, such as normal-phase silica gel chromatography, for purifying mogroside V from crude extracts[3].
Q3: What detection methods are suitable for deoxymogroside analysis?
Due to the lack of a strong chromophore, UV detection can be challenging but is still used, typically at low wavelengths like 203 nm[11]. To improve sensitivity and quantification, other detection methods are often preferred:
-
Charged Aerosol Detection (CAD): This is a universal detection method that provides a more uniform response for non-volatile analytes, making it suitable for quantifying triterpene glycosides like mogroside V[1][2].
-
Evaporative Light Scattering Detector (ELSD): Similar to CAD, ELSD is another universal detector that is effective for analyzing compounds with no UV chromophore[10].
-
Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and selectivity, allowing for the identification and quantification of individual mogrosides even in complex samples[4].
Troubleshooting Guide
Problem 1: Poor Peak Resolution or Co-elution
Symptoms:
-
Peaks are overlapping.
-
Baseline separation is not achieved between adjacent peaks.
-
What appears to be a single peak has a shoulder or is split[12].
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Adjust the solvent strength. In RP-HPLC, decrease the organic solvent percentage to increase retention and potentially improve separation. In HILIC, increasing the aqueous portion acts as the strong eluting solvent; fine-tuning the organic-to-aqueous ratio is critical[9]. Adding a buffer, like ammonium formate at pH 3.0, can also significantly impact separation[1][2]. |
| Incorrect Column Choice | If using RP-HPLC (e.g., C18) and resolution is poor for these polar compounds, switch to a HILIC column (e.g., zwitterionic, amino, or amide phases) to exploit a different separation mechanism[5][7]. |
| Suboptimal Flow Rate | Lowering the flow rate can increase column efficiency and improve resolution, although it will lengthen the run time. Conversely, increasing the flow rate can cause peaks to widen and decrease resolution[13]. |
| Elevated Column Temperature | Lowering the column temperature generally increases retention and can improve peak resolution. However, ensure the temperature is stable and within the column's operating limits[13]. |
| Co-elution of Isomers/Analogs | The separation of mogrosides with the same number of sugar units can be difficult[14]. If optimizing mobile phase and column type is insufficient, consider using two-dimensional (2D) LC for enhanced separation or specialized columns known for high selectivity. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
Symptoms:
-
Asymmetrical peaks (tailing or fronting).
-
Peaks are wider than expected, reducing efficiency and resolution.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Sample Solvent Incompatibility | The injection solvent should be weaker than the mobile phase to ensure proper peak focusing on the column head. Whenever possible, dissolve samples in the initial mobile phase[15]. Injecting in a stronger solvent can cause peak broadening and distortion[15]. |
| Column Overload | Injecting too much sample can lead to mass overload, resulting in fronting or tailing peaks[12][13]. Dilute the sample or decrease the injection volume to see if the peak shape improves. |
| Column Contamination or Degradation | Column fouling from sample matrix components can lead to poor peak shape[16]. Flush the column with a strong solvent. If the problem persists, especially if you observe a sudden increase in backpressure, the column inlet frit may be partially blocked, or the stationary phase may be damaged. Replace the column if necessary[12]. |
| Secondary Interactions (in HILIC) | In HILIC, unwanted ionic interactions between the analytes and the stationary phase can cause peak tailing. Using a mobile phase with high ionic strength is often necessary to control these interactions and improve the peak shape[5][6]. |
| System Voids or Dead Volume | Poorly connected fittings, especially at the column inlet, can create void volume, leading to peak tailing and broadening[15]. Ensure all fittings are properly installed and that tubing is cut cleanly and seated correctly[15]. |
Problem 3: Shifting Retention Times
Symptoms:
-
Retention times for standard injections are inconsistent between runs.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase daily and ensure accurate composition. Mixing acetonitrile and aqueous buffers is endothermic and can cause a volume change, potentially leading to variability in the mobile phase composition if not prepared carefully[1]. |
| System Leaks | A leak in the system will cause a drop in pressure and a lower-than-set flow rate, leading to longer retention times[16]. Check all fittings for signs of leakage. |
| Pump Malfunction | Air bubbles in the pump or faulty pump seals can lead to an inconsistent flow rate. Degas the mobile phase and purge the pump. If the problem continues, the pump seals may need replacement. |
| Inadequate Column Equilibration | HILIC columns, in particular, may require longer equilibration times to ensure a stable water layer on the stationary phase. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase before injection[16]. |
Experimental Protocols & Data
Protocol 1: HILIC Method for Mogroside V Analysis
This method is adapted from a protocol for separating mogroside V using a trimode column under HILIC conditions.
1. Materials and Equipment:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, and column compartment.
-
Detector: Charged Aerosol Detector (CAD) or UV Detector (set at a low wavelength).
-
Reagents: Acetonitrile (HPLC grade), Ammonium formate, Formic acid, Deionized water.
2. Mobile Phase Preparation:
-
Aqueous Phase (10 mM Ammonium Formate, pH 3.0): Transfer 0.63 g of ammonium formate into a 1 L bottle and add 1000 mL of DI water. Adjust the pH to 3.00 ± 0.05 by adding approximately 1700 µL of formic acid[1].
-
Organic/Aqueous Mobile Phase (81:19 v/v Acetonitrile/Ammonium Formate Buffer): To prepare 1 L, carefully measure 810 mL of acetonitrile and 190 mL of the 10 mM ammonium formate buffer (pH 3.0). Mix well. Note: Mixing is endothermic and will cause the solution to cool and contract. For highest precision, gravimetric preparation is recommended[1].
3. Chromatographic Conditions:
| Parameter | Setting |
| Column | Acclaim Trinity P1 |
| Mobile Phase | 81/19 (v/v) Acetonitrile / 10 mM Ammonium Formate, pH 3.0[1][2] |
| Flow Rate | Varies with column dimensions (e.g., 0.5-1.0 mL/min for a 4.6 mm ID column) |
| Column Temperature | 30 °C (or as optimized) |
| Injection Volume | 5-10 µL |
| Detection | Charged Aerosol Detection or UV |
Protocol 2: General RP-HPLC Method
This protocol outlines a general approach for separating mogrosides on a C18 column.
1. Materials and Equipment:
-
Column: C18 analytical column (e.g., 250 mm × 4.6 mm, 5 µm)[4][11][17].
-
HPLC System: Standard HPLC system.
-
Detector: UV (203 nm) or MS.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade).
2. Mobile Phase Preparation:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Ensure both solvents are properly degassed before use.
3. Chromatographic Conditions:
| Parameter | Setting |
| Column | C18 (250 mm × 4.6 mm, 5 µm)[17] |
| Mobile Phase | Gradient elution with Water (A) and Acetonitrile (B)[11][17] |
| Example Gradient | 0–15 min, 15%–40% B; 15–16 min, 40%–15% B; 16–20 min, hold at 15% B[17] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |
| Injection Volume | 10-20 µL |
| Detection | UV at 203 nm[11] |
Summary of Column and Mobile Phase Options
| Chromatography Mode | Column Type | Mobile Phase Example | Key Application/Finding |
| HILIC | Acclaim Trinity P1 | 81:19 Acetonitrile / Ammonium formate buffer (pH 3.0)[1][2] | Allows separation of multiple terpene glycosides; compatible with CAD for improved detection[1][2]. |
| Mixed-Mode | Primesep AP | 80% Acetonitrile, 0.5% Acetic acid in water | Retention and analysis of Mogroside V; compatible with ELSD[10]. |
| Reversed-Phase | C18 | Gradient of Acetonitrile and Water[11][17] | General purpose analysis and purification of mogrosides from extracts[11][17]. |
| Normal-Phase | Silica Gel | n-butanol-water-ethanol-acetic acid (7:1:1:0.2)[14] | Used in preparative chromatography; showed improved separation of similar mogrosides over other normal-phase solvents[14]. |
| Affinity | Boronic Acid-Functionalized Silica Gel | pH 3 solution for adsorption, pH 7 solution for elution | Significantly increases purity of mogroside V from 35.67% to 76.34% in a purification step[18]. |
Visualized Workflows
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Mogroside V Determination by HPLC with Charged Aerosol and UV Detections | Technology Networks [technologynetworks.com]
- 3. WO2018028144A1 - Separation and purification method for high-purity mogroside v - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic interaction chromatography for the analysis of aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 11. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Ionization Efficiency of "11-Deoxymogroside IIE" in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of analyzing "11-Deoxymogroside IIE" and other neutral mogrosides using Electrospray Ionization Mass Spectrometry (ESI-MS). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why does "this compound" exhibit low ionization efficiency in ESI-MS?
A1: "this compound" is a neutral triterpenoid glycoside. Such molecules lack easily ionizable functional groups, leading to poor response in ESI-MS, which typically relies on the pre-existence of ions in solution or the facile formation of ions through protonation or deprotonation.
Q2: What is the recommended ionization mode for analyzing mogrosides?
A2: For mogrosides, negative ion mode ESI has been shown to provide higher sensitivity compared to positive ion mode.[1][2][3] In this mode, the deprotonated molecule [M-H]⁻ is the primary ion monitored for quantification.
Q3: Can mobile phase additives improve the signal of "this compound"?
A3: Yes, mobile phase additives can significantly enhance the ionization efficiency. For negative ion mode, the addition of small amounts of weak acids like acetic acid or basic additives such as ammonium hydroxide can be beneficial. In positive ion mode, adduct-forming reagents like sodium acetate or ammonium formate can be used to promote the formation of [M+Na]⁺ or [M+NH₄]⁺ ions.
Q4: Is chemical derivatization a viable strategy for improving the detection of "this compound"?
A4: Chemical derivatization can be a powerful tool to introduce a readily ionizable moiety onto the neutral "this compound" molecule, thereby significantly improving its ESI-MS response. Strategies targeting the hydroxyl groups of the sugar moieties are generally applicable.
Q5: Are there alternative ionization techniques to ESI for analyzing mogrosides?
A5: Yes, Atmospheric Pressure Chemical Ionization (APCI) can be a suitable alternative for less polar compounds like triterpenoid glycosides.[4][5] APCI is a gas-phase ionization technique that is often more efficient for neutral molecules that are difficult to ionize with ESI.
Troubleshooting Guides
Problem: Low or No Signal for "this compound" in ESI-MS
This guide provides a systematic approach to troubleshooting and enhancing the signal intensity of "this compound".
Caption: Troubleshooting workflow for low ESI-MS signal.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Mogrosides in Negative Ion Mode
This protocol is adapted from a method for the quantitative determination of mogroside V and can be used as a starting point for "this compound".[2][3]
1. Standard Preparation:
-
Prepare a stock solution of "this compound" in methanol at a concentration of 1.0 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 25 ng/mL to 800 ng/mL.[6]
2. LC-MS/MS System:
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent.
-
MS System: Agilent 6400 Series Triple Quadrupole MS or equivalent.
-
Column: Shiseido Capcell Pak UG120 C18 (2.0 mm × 50 mm, 3.0 µm) or equivalent.[3]
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: Isocratic elution with 60% Methanol.[3] Note: A gradient may be required for complex samples.
-
Flow Rate: 0.5 mL/min (with a 50% post-column split).[3]
-
Injection Volume: 5 µL.
3. MS Parameters (Negative Ion ESI):
-
Ionization Mode: ESI Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M-H]⁻ (for this compound, calculate the exact mass)
-
Product Ion(s): To be determined by infusing a standard solution and performing a product ion scan. For Mogroside V, a transition of m/z 1285.6 → 1123.7 is used.[2][3]
-
Collision Energy: Optimize for the specific molecule. For Mogroside V, 47 eV is used.[2][3]
Table 1: Recommended Starting ESI Source Parameters (Negative Ion Mode)
| Parameter | Recommended Value |
| Capillary Voltage | 3.0 - 4.0 kV |
| Nebulizer Pressure | 30 - 50 psi |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temp. | 300 - 350 °C |
Protocol 2: Enhancing Signal with Mobile Phase Additives
This protocol outlines the use of additives to improve ionization.
Caption: Workflow for optimizing mobile phase additives.
Table 2: Common Mobile Phase Additives for ESI-MS
| Ionization Mode | Additive | Typical Concentration | Target Ion |
| Negative | Acetic Acid | 0.05 - 0.1% | [M+CH₃COO]⁻ or enhances [M-H]⁻ |
| Negative | Ammonium Hydroxide | 0.05 - 0.1% | Enhances [M-H]⁻ |
| Positive | Ammonium Formate | 5 - 10 mM | [M+NH₄]⁺ |
| Positive | Sodium Acetate | 1 - 5 mM | [M+Na]⁺ |
Procedure:
-
Prepare separate mobile phase reservoirs with and without the selected additive at the specified concentration.
-
Introduce a standard solution of "this compound" directly into the mass spectrometer via a syringe pump (infusion).
-
Sequentially introduce the different mobile phases and monitor the signal intensity of the target ion.
-
Compare the results to determine the additive that provides the most significant and stable signal enhancement.
Protocol 3: Chemical Derivatization with Girard's Reagent T
This protocol is a general procedure for derivatizing neutral molecules with a ketone or aldehyde group to introduce a permanently charged quaternary ammonium group, significantly enhancing the ESI signal in positive ion mode. While "this compound" does not have a ketone group, this protocol is provided as an example for related mogrosides that do, such as 11-oxomogroside V.
Materials:
-
Girard's Reagent T (GRT)
-
Acetic acid
-
Methanol
-
Sample containing the carbonyl-containing mogroside
Procedure:
-
Dissolve the mogroside sample in methanol.
-
Add a 5-fold molar excess of Girard's Reagent T.
-
Add a catalytic amount of acetic acid (e.g., 5% of the total volume).
-
Heat the reaction mixture at 60°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
The derivatized sample can be directly analyzed by LC-MS. The derivatized mogroside will now carry a permanent positive charge.
Alternative Ionization: APCI
For neutral, thermally stable molecules like "this compound", Atmospheric Pressure Chemical Ionization (APCI) can be a more effective ionization technique than ESI.
Table 3: Recommended Starting APCI Source Parameters
| Parameter | Recommended Value |
| Corona Discharge Current | 4 - 10 µA |
| Vaporizer Temperature | 350 - 450 °C |
| Drying Gas Flow | 5 - 10 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Nebulizer Pressure | 40 - 60 psi |
Note: APCI is generally more suitable for less polar and more volatile analytes compared to ESI. The mobile phase composition can also influence APCI efficiency, with methanol often being a preferred organic solvent over acetonitrile.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. pjps.pk [pjps.pk]
- 3. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of pentacyclic triterpenes by LC-MS. A comparative study between APCI and APPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN110726787A - An LC-MS/MS negative ion mode detection method for analyzing seven kinds of Mogrosides - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for 11-Deoxymogroside IIE Analysis in Accordance with ICH Guidelines
This guide provides a comprehensive overview of the validation process for a High-Performance Liquid Chromatography (HPLC) method intended for the quantification of 11-Deoxymogroside IIE. The procedures and acceptance criteria detailed herein are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method's suitability for its intended purpose in research and quality control environments.[1][2][3] This document also presents a comparison with an alternative analytical technique, High-Performance Thin-Layer Chromatography (HPTLC).
Introduction to this compound and Analytical Method Validation
This compound is a cucurbitane glycoside, a class of compounds found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[4] These compounds are of significant interest due to their potential as natural, non-caloric sweeteners. Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds in raw materials and finished products.
Method validation is a critical component of good manufacturing practices and is mandated by regulatory bodies to ensure that an analytical method is reliable, reproducible, and provides data that is fit for its intended use.[1] The ICH guidelines provide a harmonized framework for the validation of analytical procedures.[2][3]
High-Performance Liquid Chromatography (HPLC) Method Protocol
The following hypothetical HPLC method is proposed for the analysis of this compound, based on established methods for similar mogrosides.[5][6]
Table 1: Proposed HPLC Method Parameters
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water (both containing 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at an appropriate wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Sample Preparation | Samples are dissolved in a suitable solvent (e.g., 80:20 methanol/water), sonicated, and filtered through a 0.45 µm filter.[6] |
Experimental Workflow for HPLC Method Validation
The validation of the proposed HPLC method follows a structured workflow to assess its performance characteristics as stipulated by ICH guidelines.
Caption: Workflow for the validation of an HPLC method.
Validation Parameters and Experimental Design
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[1][7]
-
Experimental Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a standard solution of this compound.
-
Analyze a sample spiked with known related substances and impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the sample and analyze the resulting solutions to ensure the analyte peak is resolved from any degradation products.
-
Table 2: Specificity Validation Summary
| Test | Expected Outcome | Acceptance Criteria |
| Blank Analysis | No interfering peaks at the retention time of this compound. | Baseline is clean at the analyte's retention time. |
| Spiked Sample Analysis | The peak for this compound is well-resolved from other components. | Resolution (Rs) > 2 between the analyte and the closest eluting peak. |
| Forced Degradation | Degradation products do not co-elute with the main analyte peak. | Peak purity analysis (e.g., using a DAD detector) shows the analyte peak is pure. |
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7][8]
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area against concentration and perform a linear regression analysis.
-
Table 3: Linearity and Range Validation Summary
| Parameter | Expected Value | Acceptance Criteria |
| Correlation Coefficient (R²) | > 0.999 | R² ≥ 0.995 |
| Y-intercept | Close to zero | Y-intercept should not be significantly different from zero. |
| Range | e.g., 10 - 150 µg/mL | The range over which the method is shown to be linear, accurate, and precise. |
Accuracy is the closeness of the test results to the true value and is determined by recovery studies.[7][8]
-
Experimental Protocol:
-
Prepare a sample matrix (placebo) and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
Table 4: Accuracy Validation Summary
| Spiked Level | Expected Mean Recovery (%) | Acceptance Criteria (% Recovery) |
| Low (80%) | 99.5% | 98.0 - 102.0% |
| Medium (100%) | 100.2% | 98.0 - 102.0% |
| High (120%) | 99.8% | 98.0 - 102.0% |
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[1]
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Table 5: Precision Validation Summary
| Precision Level | Expected %RSD | Acceptance Criteria (%RSD) |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[7]
-
Experimental Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Table 6: LOD and LOQ Validation Summary
| Parameter | Expected Value | Acceptance Criteria |
| LOD | e.g., 0.5 µg/mL | Method is capable of detecting the analyte at this level. |
| LOQ | e.g., 1.5 µg/mL | Method is precise and accurate at this quantification limit. |
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]
-
Experimental Protocol:
-
Introduce small variations to the HPLC method parameters, one at a time.
-
Examples of variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic component)
-
-
Analyze a sample under each varied condition and assess the impact on the results (e.g., retention time, peak area, resolution).
-
Table 7: Robustness Validation Summary
| Parameter Varied | Effect on Results | Acceptance Criteria |
| Flow Rate (± 0.1 mL/min) | Minor shift in retention time, no significant change in peak area or resolution. | System suitability parameters are met. Results remain within acceptable limits. |
| Temperature (± 2 °C) | Minor shift in retention time, no significant change in peak area or resolution. | System suitability parameters are met. Results remain within acceptable limits. |
| Mobile Phase (± 2%) | Minor shift in retention time, no significant change in peak area or resolution. | System suitability parameters are met. Results remain within acceptable limits. |
Comparison with an Alternative Method: HPTLC
While HPLC is a powerful tool for the quantification of this compound, other techniques like High-Performance Thin-Layer Chromatography (HPTLC) can also be employed, particularly for screening purposes.[9][10]
Table 8: Comparison of HPLC and HPTLC for Mogroside Analysis
| Feature | HPLC | HPTLC |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase in a column. | Separation on a high-performance layer of sorbent on a glass or aluminum plate. |
| Throughput | Sequential analysis of samples. | Simultaneous analysis of multiple samples. |
| Sensitivity | Generally high, with various sensitive detectors available. | Can be lower than HPLC, but modern densitometers offer good sensitivity. |
| Quantification | Highly accurate and precise. | Semi-quantitative to quantitative, can be less precise than HPLC.[10] |
| Solvent Consumption | Higher per sample. | Lower per sample. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
| Typical Application | Gold standard for quantification, purity testing, and stability studies. | Screening of raw materials, quality control, and analysis of complex mixtures.[9] |
Conclusion
The validation of an HPLC method for this compound according to ICH guidelines is essential to ensure the generation of accurate and reliable data. The described experimental protocols for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness provide a clear framework for this process. While HPLC remains the preferred method for precise quantification, HPTLC offers a viable alternative for high-throughput screening. The choice of method should be based on the specific analytical requirements, such as the need for high precision versus high throughput.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. HPLC ELSD Method for Analysis of Mogroside V on Primesep AP Column | SIELC Technologies [sielc.com]
- 6. ABC Herbalgram Website [herbalgram.org]
- 7. actascientific.com [actascientific.com]
- 8. database.ich.org [database.ich.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison for Mogroside Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of mogrosides, the sweet compounds in monk fruit (Siraitia grosvenorii), is critical for quality control, formulation development, and regulatory compliance. This guide provides an objective comparison of various analytical methods for mogroside quantification, supported by experimental data from published studies.
Quantitative Method Performance
High-Performance Liquid Chromatography (HPLC) is the most common technique for quantifying mogrosides. Different detection methods, such as Ultraviolet (UV), Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS), offer varying levels of sensitivity and selectivity. The following tables summarize the performance characteristics of several validated HPLC methods for the quantification of mogrosides, primarily Mogroside V, the most abundant and sweetest mogroside.
Table 1: Performance Comparison of HPLC Methods for Mogroside V Quantification
| Method | Linearity (µg) | Recovery (%) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| HPLC-UV | 0.18 - 4.4 | 99.05 | - | - | - | - | [1] |
| HPLC-UV with Cloud-Point Extraction | - | 85.1 - 103.6 | < 8.68 | < 5.78 | 0.75 | 2 | [2][3] |
| HPLC-ESI-MS/MS (for 8 mogrosides) | r² ≥ 0.9984 | 91.22 - 106.58 | < 3.73 | < 3.91 | - | - | [4][5] |
RSD: Relative Standard Deviation
Table 2: Comparison of Mogroside Content in Monk Fruit Samples Across Different Studies
| Mogroside | Content Range (mg/g of dry fruit) | Reference |
| Mogroside V | 5.77 - 12.9 | [2][4] |
| Total Mogrosides | 8.83 - 18.46 | [4] |
These tables highlight that while all listed methods demonstrate good linearity and recovery, HPLC-ESI-MS/MS offers superior precision. The content of mogrosides can vary significantly between different batches of monk fruit.[4]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results across laboratories. Below are summaries of typical experimental protocols for mogroside quantification.
1. HPLC-ESI-MS/MS Method for Simultaneous Quantification of Eight Mogrosides [4]
-
Sample Preparation: Monk fruit samples are dried, ground, and extracted with a solvent. The extract is then filtered before injection into the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is employed.
-
Flow Rate: Approximately 0.25 mL/min.
-
Detection: Electrospray ionization (ESI) in negative ion mode is used for mass spectrometry detection.
-
-
Quantification: Calibration curves are generated for each of the eight major mogrosides (Mogroside III, Mogroside IVa, Mogroside IV, Mogroside V, Mogroside VI, iso-mogroside V, 11-oxomogroside-V, and Siamenoside I) using certified reference standards.
2. HPLC-UV Method with Micelle-Mediated Cloud-Point Extraction for Mogroside V [2][3]
-
Sample Preparation and Extraction: Mogroside V is extracted and preconcentrated from the sample matrix using a micelle-mediated cloud-point extraction technique with a nonionic surfactant.
-
Chromatographic Conditions:
-
Column: A C18 column is utilized.
-
Mobile Phase: A gradient elution with acetonitrile and water is used.
-
Detection: UV detection is performed at a wavelength of 203 nm.
-
-
Quantification: A calibration curve for Mogroside V is prepared using a reference standard.
3. HPLC with Charged Aerosol Detection (CAD) for Mogroside V [6]
-
Chromatographic Conditions:
-
Column: An Acclaim Trinity P1 column is used under HILIC conditions.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and ammonium formate buffer (pH 3.0).
-
-
Detection: Charged aerosol detection provides a sensitive alternative to UV detection, especially since mogrosides lack a strong chromophore.
Visualizations
Experimental Workflow for Mogroside Quantification
The following diagram illustrates a typical workflow for the quantification of mogrosides from monk fruit samples.
Logical Relationship of Mogroside Quantification Methods
This diagram shows the relationship between the core analytical technique (HPLC) and the various detection methods used for mogroside analysis.
While mogrosides are known for their sweetening properties, some studies suggest they may also possess antioxidant and anti-inflammatory effects and could have a role in managing blood glucose.[7] However, detailed signaling pathway diagrams related to these effects are complex and beyond the scope of a general quantification guide. The primary focus for inter-laboratory comparison remains the analytical methodology for accurate quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Mogroside V in Siraitia grosvenorii with micelle-mediated cloud-point extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ABC Herbalgram Website [herbalgram.org]
- 5. umb.herbalgram.org [umb.herbalgram.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]
Comparative Analysis of 11-Deoxymogroside IIE Content in Siraitia Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 11-Deoxymogroside IIE content across different Siraitia species. Due to a scarcity of direct quantitative data for this compound, this analysis also incorporates information on its precursor, Mogroside IIE, to offer a comprehensive perspective.
Quantitative Data Summary
Direct comparative studies quantifying this compound in various Siraitia species have not been identified. Research has primarily focused on Siraitia grosvenorii. Mogroside IIE, the precursor to other mogrosides, has been quantified in S. grosvenorii, where it is a major component in the early stages of fruit development.[1][2] The tasteless nature of Mogroside IIE may contribute to the limited research interest in its direct quantification.[1][3]
The presence of 11-deoxymogrosides, including 11-deoxymogroside III, has been confirmed in S. grosvenorii, indicating the existence of the necessary biosynthetic pathways to produce 11-deoxy variants of other mogrosides.[4]
Table 1: Content of Mogroside IIE in Siraitia grosvenorii at Different Maturity Stages
| Maturity Stage (Days after Pollination) | Mogroside IIE Content (mg/g dry weight) |
| Early Stage (e.g., 15 days) | Predominant mogroside |
| Mid Stage (e.g., 45 days) | Decreasing, converting to Mogroside III |
| Late Stage (e.g., 75-90 days) | Low to negligible |
Note: This table is a qualitative summary based on descriptions of Mogroside IIE as a major component in the early stages of fruit maturity.[1][2] Specific quantitative values from a single comparative study are not available.
Experimental Protocols
The standard method for the quantification of mogrosides, which would be applicable to this compound, is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).
Sample Preparation (General Protocol)
-
Fruit Material: Fresh or dried fruit of Siraitia species.
-
Grinding: The fruit material is ground into a fine powder.
-
Extraction: The powder is extracted with an 80% methanol solution using ultrasonication.
-
Filtration and Dilution: The extract is filtered and appropriately diluted for HPLC-MS/MS analysis.
HPLC-MS/MS Quantification of Mogrosides
-
Chromatographic System: Agilent 1290 Infinity II LC system or equivalent.
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is typically used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) with an electrospray ionization (ESI) source operating in negative ion mode.
-
Quantification: Multiple Reaction Monitoring (MRM) is used for the quantification of specific mogrosides.
Mandatory Visualizations
Mogroside Biosynthesis Pathway
The following diagram illustrates the general biosynthetic pathway of mogrosides in Siraitia grosvenorii. The conversion of Mogroside IIE to other mogrosides is a key part of this pathway. The formation of 11-deoxymogrosides would involve a variation in the initial oxidation steps of the mogrol backbone.
Caption: Generalized mogroside biosynthesis pathway in Siraitia grosvenorii.
Experimental Workflow for Mogroside Analysis
The diagram below outlines the typical workflow for the comparative analysis of mogroside content in Siraitia species.
Caption: Workflow for comparative mogroside analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 4. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Absolute Quantification of 11-Deoxymogroside IIE: Cross-Validation of LC-MS and qNMR
For Researchers, Scientists, and Drug Development Professionals
The absolute quantification of natural products is a critical step in drug discovery, quality control, and standardization. For cucurbitane glycosides like 11-Deoxymogroside IIE, isolated from Siraitia grosvenorii fruits, accurate and reliable quantification is paramount.[1][2][3] This guide provides a comparative overview of two powerful analytical techniques for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of LC-MS/MS and qNMR for the absolute quantification of mogrosides. The LC-MS/MS data is derived from published studies on Mogroside V, while the qNMR data represents expected performance based on general principles and comparative studies of other natural products.
| Parameter | LC-MS/MS (for Mogroside V) | qNMR (Expected for Mogrosides) |
| Linearity (r²) | 0.9984–0.9998[4] | ≥ 0.999 |
| Limit of Quantification (LOQ) | 96.0 ng/mL (in rat plasma)[5][6] | ~10 µM[7] |
| Intra-day Precision (RSD) | < 9.2%[5] | < 3% |
| Inter-day Precision (RSD) | < 10.1%[5] | < 5% |
| Accuracy (Recovery) | 91.3–95.7%[5] | 95–105% |
| Analysis Time per Sample | ~7–10 minutes[4][5] | ~10–20 minutes[8] |
| Reference Standard Requirement | Certified reference standard required | Certified reference standard required for internal/external calibration |
| Destructive/Non-destructive | Destructive | Non-destructive |
Experimental Protocols
LC-MS/MS Method for Mogroside Quantification
This protocol is based on established methods for the quantification of Mogroside V and other major mogrosides.
1. Sample Preparation:
-
Accurately weigh the sample (e.g., plant extract, formulated product).
-
Dissolve the sample in methanol.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Shiseido Capcell Pak UG120 C18, 2.0 × 50 mm, 3.0 µm) is commonly used.[5][6]
-
Mobile Phase: A gradient elution with acetonitrile and water (both containing 0.1% formic acid) is often employed.[4]
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C).
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally preferred for mogrosides.[4][5][6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[4][11]
-
MRM Transitions: For each mogroside, specific precursor-to-product ion transitions are monitored. For example, for Mogroside V, the transition m/z 1285.6 → 1123.7 is used for quantification.[5][6]
4. Quantification:
-
A calibration curve is constructed by injecting a series of known concentrations of a certified reference standard.
-
The concentration of the analyte in the sample is determined by interpolating its peak area against the calibration curve.
qNMR Method for Mogroside Quantification
This protocol outlines a general procedure for absolute quantification using an internal standard.
1. Sample and Standard Preparation:
-
Accurately weigh a specific amount of the sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte signals.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) to dissolve the sample and internal standard completely.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion.
-
Pulse Program: A simple 90° pulse-acquire sequence is typically used.
-
Relaxation Delay (d1): This is a critical parameter and should be set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient scans are acquired to achieve an adequate signal-to-noise ratio.
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the characteristic, well-resolved signals of both the analyte (this compound) and the internal standard.
4. Quantification:
-
The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)
Where:
-
C = Concentration
-
I = Integral value of the signal
-
N = Number of protons corresponding to the integrated signal
-
MW = Molecular weight
-
m = mass of the internal standard
-
V = Volume of the solvent
-
Visualizing the Workflows
Caption: Experimental workflow for LC-MS/MS absolute quantification.
Caption: Experimental workflow for qNMR absolute quantification.
Comparison and Conclusion
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the method of choice for analyzing complex matrices and trace amounts of analytes.[12] Its high throughput and compatibility with automation are advantageous in routine quality control and pharmacokinetic studies.[5][6] However, it is a destructive technique and relies heavily on the availability of high-purity, certified reference standards for each analyte.
qNMR , on the other hand, is a primary analytical method that offers excellent precision and accuracy without the need for an identical reference standard for calibration when using an internal standard of known purity.[8] Its non-destructive nature allows for sample recovery.[13] While generally less sensitive than LC-MS/MS, its robustness and the direct proportionality between signal intensity and the number of nuclei make it a powerful tool for the certification of reference materials and for obtaining highly accurate quantitative data.[8]
Cross-validation of both methods is highly recommended for a comprehensive understanding of the analyte's concentration. This involves analyzing the same sample by both LC-MS and qNMR and comparing the results.[14] A successful cross-validation provides a high degree of confidence in the analytical data.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. Quantitative determination of mogroside V in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Simultaneous Quantification of Six Major Flavonoids From Fructus sophorae by LC-ESI-MS/MS and Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ABC Herbalgram Website [herbalgram.org]
- 12. enfsi.eu [enfsi.eu]
- 13. mdpi.com [mdpi.com]
- 14. macau.uni-kiel.de [macau.uni-kiel.de]
In Vitro Metabolic Stability: A Comparative Analysis of 11-Deoxymogroside IIE and Mogroside V
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro metabolic stability of two key compounds derived from the monk fruit (Siraitia grosvenorii): the highly sweet Mogroside V and its metabolite, 11-Deoxymogroside IIE. Understanding the metabolic fate of these compounds is crucial for assessing their bioavailability, potential bioactivity, and safety profiles. This document summarizes key experimental findings, details relevant methodologies, and visualizes metabolic pathways and experimental workflows.
Executive Summary
Quantitative Data Summary
Direct quantitative in vitro metabolic stability data for this compound is not available in the reviewed literature. The following table summarizes the available data for Mogroside V.
| Compound | In Vitro System | Key Findings | Quantitative Data | Reference |
| Mogroside V | Human Fecal Homogenates | Metabolized to the terminal aglycone, mogrol, within 24 hours. | - | [1][2] |
| Human Intestinal Bacteria | Fourteen metabolites were identified, including Mogroside IIE. | - | [3] | |
| Rat Hepatic S9 Fraction | Four metabolites were identified. | - | [3] | |
| In Vivo (Rats) | Rapidly metabolized. Mogrol is the main metabolite detected in plasma. | Elimination half-life of mogrol: 2.46 ± 0.19 h | [4][5] |
Metabolic Pathway of Mogroside V
Mogroside V is not significantly absorbed in the upper gastrointestinal tract. Upon reaching the colon, it is metabolized by the gut microbiota through a stepwise deglycosylation process. This metabolic cascade is essential for the potential absorption and systemic effects of its metabolites.
Caption: Metabolic pathway of Mogroside V in the gut.
Experimental Protocols
Below are detailed methodologies for key in vitro experiments used to assess the metabolic stability of mogrosides.
In Vitro Metabolism with Human Fecal Homogenates
This method simulates the metabolic activity of the human gut microbiota.
1. Preparation of Fecal Homogenate:
-
Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.
-
The samples are pooled and homogenized in a pre-reduced anaerobic buffer (e.g., phosphate buffer with reducing agents like cysteine).
-
The homogenate is then centrifuged at a low speed to remove large debris, and the supernatant is used for the incubation.
2. Incubation:
-
The test compound (Mogroside V) is dissolved in a suitable solvent (e.g., DMSO) and added to the fecal homogenate at a final concentration (e.g., 10 µM).
-
The incubation is carried out under strict anaerobic conditions at 37°C.
-
Aliquots of the incubation mixture are collected at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
3. Sample Analysis:
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
The samples are then centrifuged to precipitate proteins.
-
The supernatant is collected and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), to identify and quantify the parent compound and its metabolites.
In Vitro Metabolism with Liver Microsomes/S9 Fraction
This assay is used to evaluate the potential for hepatic metabolism.
1. Preparation of Incubation Mixture:
-
Liver microsomes or S9 fraction from the desired species (e.g., human, rat) are thawed on ice.
-
A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.4), the test compound, and the liver fraction.
2. Initiation of Reaction:
-
The reaction is initiated by adding a cofactor solution, typically an NADPH-regenerating system (for Phase I metabolism) or UDPGA (for Phase II metabolism).
-
The mixture is incubated at 37°C with gentle shaking.
3. Time Points and Termination:
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
The reaction is stopped by the addition of a cold quenching solvent.
4. Analysis:
-
Samples are processed (e.g., centrifugation) and the supernatant is analyzed by HPLC-MS to determine the rate of disappearance of the parent compound.
-
From this data, metabolic stability parameters such as half-life (t½) and intrinsic clearance (CLint) can be calculated.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro metabolic stability study.
References
- 1. Comparative In vitro metabolism of purified mogrosides derived from monk fruit extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro AMPK activating effect and in vivo pharmacokinetics of mogroside V, a cucurbitane-type triterpenoid from Siraitia grosvenorii fruits - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of 11-Deoxymogroside IIE: A Guide to Safe Laboratory Practices
The fundamental principle of laboratory waste management is to treat all chemical waste as hazardous until proven otherwise.[3] This proactive approach minimizes risks and ensures adherence to regulatory standards. The following procedures are based on general laboratory chemical waste management guidelines and should be implemented in the absence of a specific Safety Data Sheet (SDS) for 11-Deoxymogroside IIE.
Immediate Safety and Operational Plan
1. Waste Characterization and Segregation:
The first step in proper disposal is to characterize the waste. Since this compound is a chemical compound, it should be treated as chemical waste. It is crucial to segregate it from other waste streams such as regular trash, biological waste, or radioactive waste.
When dealing with solutions of this compound, consider the solvent used. Halogenated and non-halogenated solvent wastes should be collected separately to facilitate different disposal and recycling methods.[4]
2. Container Selection and Labeling:
Use appropriate, compatible containers for waste collection. Plastic containers are often preferred for their durability.[5] Ensure the container is in good condition and has a secure, tight-fitting lid to prevent leaks and spills.[6]
Properly label all waste containers with the full chemical name ("this compound"), concentration, and any other components in the waste mixture. The date when the waste was first added to the container should also be clearly marked.[5]
3. Storage in a Satellite Accumulation Area (SAA):
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][6] This area should be under the control of the laboratory personnel generating the waste. Keep the SAA clean and organized, with incompatible wastes stored separately to prevent accidental reactions.[6] For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents.[6]
4. Disposal Request and Pickup:
Once the waste container is full or has been in accumulation for the maximum allowed time (which can be up to 12 months as long as accumulation limits are not exceeded), contact your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal contractor for pickup.[3][5] Do not transport hazardous waste yourself.[3]
Quantitative Data for Laboratory Waste Management
The following table summarizes general quantitative guidelines for the accumulation of hazardous waste in a laboratory setting. These are not specific to this compound but represent standard laboratory practice.
| Parameter | Guideline | Source |
| Maximum SAA Volume | 55 gallons of hazardous waste | [5] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kilogram of solid | [5] |
| Container Residue Limit | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers less than 110 gallons | [4] |
| Drain Disposal pH Range | Between 5.5 and 10.5 for dilute aqueous solutions (if permitted) | [7] |
Note: Drain disposal is generally not recommended for laboratory chemicals unless explicitly permitted by your institution's EH&S office and local regulations.[3][7] Given the lack of specific data on the environmental impact of this compound, it is prudent to avoid drain disposal.
Experimental Protocols: The Principle of Prudent Practice
The overarching experimental protocol for handling and disposing of this compound should be guided by the principle of "prudent practice." This involves a four-tiered approach to waste management:[4]
-
Pollution Prevention and Source Reduction: Order only the necessary quantities of this compound to minimize waste generation.[5]
-
Reuse or Redistribution: If you have surplus, unadulterated this compound, consider offering it to other researchers who may have a use for it.[4]
-
Treatment, Reclamation, and Recycling: While specific recycling methods for this compound are not documented, this tier generally involves processes to recover and reuse solvents or other components of the waste stream.
-
Disposal: This is the final option and should be conducted through your institution's approved hazardous waste management program.[3]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from generation to final pickup.
By adhering to these general yet crucial guidelines, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific waste management policies and procedures for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
